Pyrazole, 1-benzyl-4-(ethylamino)-
Description
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Structure
3D Structure
Properties
CAS No. |
28466-72-0 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1-benzyl-N-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-2-13-12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,13H,2,9H2,1H3 |
InChI Key |
HBLPMHWSVITEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CN(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-benzyl-4-(ethylamino)pyrazole
The following technical guide details the chemical structure, synthesis, and properties of 1-benzyl-4-(ethylamino)pyrazole (N-ethyl-1-benzyl-1H-pyrazol-4-amine). This document is structured for researchers in medicinal chemistry and drug discovery.
A Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
1-benzyl-4-(ethylamino)pyrazole is a functionalized heterocyclic building block belonging to the 4-aminopyrazole class. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly targeting RIP1 (Receptor-Interacting Protein 1) and p38 MAPK . Its structure combines a lipophilic benzyl anchor (for hydrophobic pocket occupancy) with a secondary amine capable of directional hydrogen bonding, making it an ideal "hinge-binding" motif in drug design.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-ethyl-1-(phenylmethyl)-1H-pyrazol-4-amine |
| Common Name | 1-benzyl-4-(ethylamino)pyrazole |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| SMILES | CCNc1cn(Cc2ccccc2)nc1 |
| Core Scaffold | 1,4-disubstituted pyrazole |
Electronic & Conformational Features
The molecule features three distinct pharmacophoric zones:
-
The Pyrazole Core: An electron-rich, aromatic 5-membered ring. The N2 nitrogen (pyridine-like) acts as a weak Hydrogen Bond Acceptor (HBA).
-
The Exocyclic Amine (C4-position): A secondary amine. Unlike typical anilines, the lone pair is partially delocalized into the pyrazole ring, reducing its basicity compared to an aliphatic amine but maintaining sufficient nucleophilicity for derivatization.
-
The Benzyl Moiety: Attached at N1, this group provides a flexible hydrophobic bulk, often engaging in
-stacking interactions within protein binding pockets (e.g., the "back pocket" of kinases).
Physicochemical Profile
Data derived from structure-activity relationship (SAR) analysis of homologous series (Methyl/Ethyl/Propyl).
| Property | Value (Experimental/Predicted) | Significance |
| LogP (Lipophilicity) | 2.1 – 2.4 (Pred.) | Moderate lipophilicity; suitable for cell permeability. |
| pKa (Conj. Acid) | ~4.5 – 5.0 (Pyrazolium) | The molecule is largely neutral at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Excellent range for CNS and oral bioavailability (Rule of 5 compliant). |
| Solubility | Low (Water); High (DMSO, MeOH, DCM) | Requires organic co-solvents for biological assays. |
| H-Bond Donors (HBD) | 1 (NH) | Critical for Hinge Binding. |
| H-Bond Acceptors (HBA) | 2 (N2, NH) | Interaction with backbone carbonyls. |
Synthesis Strategies
The synthesis of 1-benzyl-4-(ethylamino)pyrazole is most reliably achieved through a convergent route involving nitration , reduction , and reductive alkylation . This protocol minimizes over-alkylation side products common in direct alkylation methods.
Validated Synthetic Pathway (Protocol A)
Step 1: N-Alkylation (Formation of the Scaffold)
-
Reagents: 4-Nitro-1H-pyrazole, Benzyl bromide,
. -
Solvent: DMF or Acetonitrile.
-
Conditions: 60°C, 4 hours.
-
Mechanism:
displacement. The 4-nitro group directs alkylation to N1 (steric/electronic control), though regioisomers are rare with symmetric pyrazoles.
Step 2: Reduction of the Nitro Group
-
Reagents:
(1 atm), 10% Pd/C OR in EtOH. -
Outcome: Yields 1-benzyl-1H-pyrazol-4-amine (Primary amine).
Step 3: Reductive Amination (Introduction of Ethyl Group)
-
Reagents: Acetaldehyde (1.1 eq),
(Sodium cyanoborohydride) or . -
Solvent: Methanol/Acetic Acid (1%).
-
Rationale: Direct alkylation with ethyl iodide often leads to the tertiary amine (diethyl) byproduct. Reductive amination via the imine intermediate allows for strict control over mono-alkylation.
Visualization of Synthesis Logic
Figure 1: Convergent synthesis pathway via reductive amination.
Applications in Drug Discovery[1][2][9][10]
Kinase Inhibitor Design (Hinge Binding)
The 4-aminopyrazole motif is a bioisostere of the adenine ring of ATP.
-
Mechanism: The exocyclic NH (ethylamino) acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., the backbone carbonyl of the "gatekeeper" residue).
-
N2 Nitrogen: Acts as a Hydrogen Bond Acceptor to the backbone NH.
-
Selectivity: The N-ethyl group fits into small hydrophobic pockets (ribose binding pocket), providing selectivity over kinases with sterically hindered active sites.
Building Block Utility
This compound is frequently used as a nucleophile to create:
-
Ureas: Reaction with isocyanates (yields p38 MAPK inhibitors).
-
Amides: Coupling with carboxylic acids (yields RIP1 kinase inhibitors).
-
Pyrazolo-pyrimidines: Cyclization partner in fragment-based drug design.
Experimental Protocols
Protocol: Reductive Alkylation of 1-benzyl-4-aminopyrazole
Note: This protocol assumes the starting material (primary amine) is already available.
-
Preparation: Dissolve 1-benzyl-1H-pyrazol-4-amine (1.0 mmol, 173 mg) in anhydrous Methanol (5 mL).
-
Acidification: Add Glacial Acetic Acid (2 drops) to adjust pH to ~5–6.
-
Imine Formation: Add Acetaldehyde (1.1 mmol, 62
L) dropwise at 0°C. Stir for 30 minutes to allow imine formation. -
Reduction: Add Sodium Cyanoborohydride (
, 1.5 mmol, 95 mg) in portions. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Biological Signaling Context
The following diagram illustrates the role of pyrazole-based inhibitors in the RIP1 Kinase necroptosis pathway, a primary target for this chemical class.
Figure 2: Intervention point of pyrazole-based inhibitors in the necroptosis signaling cascade.
References
-
Review of Aminopyrazoles
- Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Source: N
-
URL:[Link]
-
RIP1 Kinase Inhibition
-
Synthetic Methodology (Reductive Amination)
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Chemical Properties (Homolog Data)
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - Pyrazole, 1-benzyl-4-(dimethylamino)- (C12H15N3) [pubchemlite.lcsb.uni.lu]
- 6. Pyrazole, 1-benzyl-4-(methylamino)- | C11H13N3 | CID 206698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Literature review of 4-aminopyrazole derivatives in medicinal chemistry
Executive Summary
The 4-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the purine ring system of ATP. This bioisosterism makes it a cornerstone in the design of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). Unlike its 3-amino and 5-amino isomers, the 4-aminopyrazole core offers a unique vector geometry for substitution, allowing for precise targeting of the solvent-exposed regions of enzyme active sites while maintaining critical hydrogen-bonding interactions with the hinge region. This guide provides a technical analysis of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 4-aminopyrazole derivatives.
Chemical Space & Structural Significance[1]
The Purine Bioisostere
The 4-aminopyrazole moiety functions as a truncated purine mimetic. In the context of ATP-competitive inhibition, the pyrazole nitrogens (N1/N2) and the exocyclic 4-amino group form a donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) motif, depending on the tautomeric state and substitution pattern. This allows the scaffold to anchor firmly into the ATP-binding pocket of kinases, specifically interacting with the "hinge region" residues (e.g., Leucine, Glutamate).
Tautomerism and Regiochemistry
The unsubstituted pyrazole ring exists in tautomeric equilibrium (
-
N1-Substitution: Critical for optimizing pharmacokinetic properties (solubility, permeability) and directing the 4-amino substituent towards the ribose-binding pocket or solvent front.
-
C3/C5 Substitution: These positions control the steric environment, often used to induce atropisomerism or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Synthetic Architectures
The construction of 4-aminopyrazoles generally follows two distinct logical pathways: Functional Group Interconversion (FGI) of pre-formed pyrazoles or De Novo Cyclization .
Pathway A: Nitration/Nitrosation & Reduction (The Classical Route)
This is the most industrial-scalable route. A pre-existing pyrazole is nitrated at the C4 position (electrophilic aromatic substitution), followed by reduction.
-
Nitration: Standard
or mild nitrosation ( ) for activated rings. -
Reduction: Catalytic hydrogenation (
) or chemical reduction ( , ).
Pathway B: De Novo Cyclization (Thorpe-Ziegler/Knorr)
Useful for highly substituted derivatives where nitration is regiochemically difficult.
-
Enaminonitriles: Reaction of 2-aryl-3-alkoxyacrylonitriles with hydrazines.
-
Vilsmeier-Haack: Cyclization of hydrazones.
Visualization of Synthetic Logic
Figure 1: Strategic disconnects for accessing the 4-aminopyrazole core. Pathway A (top) is preferred for late-stage diversification; Pathway B (bottom) is ideal for core scaffold generation.
Medicinal Chemistry Applications
Kinase Inhibition (The Dominant Class)
The 4-aminopyrazole unit is a validated ATP-competitive pharmacophore.
-
Mechanism: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a bidentate hydrogen bond with the backbone carbonyl and amide NH of the kinase hinge region.
-
Key Targets:
-
CDKs (Cyclin-Dependent Kinases): Compounds like AT7519 utilize a 4-acylaminopyrazole core.[1] The acyl group extends into the solvent region, improving solubility and selectivity.
-
JAKs (Janus Kinases): 4-aminopyrazoles have shown nanomolar potency against JAK2, disrupting the JAK-STAT pathway in myeloproliferative disorders.
-
Antimicrobial & Antiviral Agents
Recent SAR studies indicate that N1-phenyl-4-aminopyrazoles possess significant bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of DNA gyrase, distinct from the kinase pathway.
CNS & Antioxidant Activity
Derivatives of Edaravone (a pyrazolone) modified to contain a 4-amino group exhibit enhanced radical scavenging properties (ABTS/FRAP assays), making them candidates for neuroprotective therapies in ALS and stroke.
Case Study: AT7519 (CDK Inhibitor)[2][3]
AT7519 is a potent inhibitor of CDK1, CDK2, CDK4, CDK5, and CDK9.
-
Structure: 4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide.[1]
-
Design Logic:
-
Core: 4-aminopyrazole binds the hinge.
-
3-Carboxamide: Forms an intramolecular H-bond to planarize the molecule and interacts with the "gatekeeper" residue.
-
2,6-Dichlorobenzoyl: Fits into the hydrophobic pocket adjacent to the ATP site, providing selectivity over other kinases.
-
Signaling Pathway & Inhibition Logic
Figure 2: Mechanism of Action. The 4-aminopyrazole inhibitor competitively binds the ATP pocket of the CDK-Cyclin complex, preventing substrate phosphorylation and forcing cell cycle arrest.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole
A standard reduction protocol using Tin(II) Chloride.
Reagents:
-
4-Nitro-1-methyl-3-propyl-1H-pyrazole (1.0 eq)
-
Tin(II) chloride dihydrate (
) (5.0 eq) -
Ethanol (EtOH)
-
Concentrated HCl[2]
Procedure:
-
Dissolution: Dissolve the nitro-pyrazole substrate (10 mmol) in EtOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add
(50 mmol) in portions. Caution: Exothermic. -
Reflux: Add conc. HCl (2 mL) and heat the mixture to reflux (
) for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Work-up: Cool to room temperature. Adjust pH to ~10 using 4M NaOH. The tin salts will precipitate.
-
Extraction: Filter through a Celite pad. Extract the filtrate with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify the resulting amine via flash column chromatography (Amine-functionalized silica or DCM/MeOH/NH3 gradient).
Validation Criteria:
-
1H NMR: Disappearance of nitro-associated shifts; appearance of broad singlet (
) around 3.5-5.0 ppm. -
MS:
peak corresponding to the amine (M-30 mass shift from nitro).
Protocol B: CDK2/Cyclin E Kinase Inhibition Assay
A radiometric filter-binding assay to determine
Materials:
-
Recombinant CDK2/Cyclin E complex.
-
Substrate: Histone H1.
-
Radiolabel:
-ATP. -
Inhibitor: 4-aminopyrazole derivative (dissolved in DMSO).[2]
Workflow:
-
Preparation: Prepare Kinase Buffer (20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM DTT, 1 mM vanadate). -
Incubation: Mix Kinase (5-10 mU), Substrate (Histone H1, 0.1 mg/mL), and Inhibitor (variable concentration) in a 96-well plate. Incubate for 10 min at RT.
-
Initiation: Add
mix (15 mM + 100 ATP with trace -ATP). Total volume 25 . -
Reaction: Incubate at
for 45 minutes. -
Termination: Spot 20
onto P81 phosphocellulose paper squares. -
Washing: Wash squares
with 0.75% phosphoric acid (removes unbound ATP). Wash with acetone. -
Quantification: Dry squares and count via liquid scintillation.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate
.
Quantitative Data Summary
Table 1: SAR of Selected 4-Aminopyrazole Derivatives against CDK2 (Data aggregated from representative literature sources)
| Compound ID | R1 (N1-Subst) | R2 (C3-Subst) | R3 (4-Amino Subst) | CDK2 IC50 ( | Selectivity Profile |
| Ref-1 (Core) | Methyl | H | H | > 100 | Inactive |
| Ref-2 | Phenyl | Methyl | Benzoyl | 1.2 | Moderate |
| AT7519 | Piperidinyl-alkyl | Carboxamide | 2,6-Cl-Benzoyl | < 0.010 | High (CDK1/2/9) |
| Analog 14 | Phenyl | H | Pyrimidin-2-yl | 0.007 | High (CDK2 > CDK1) |
| Can508 | H | Amino | Aryl-diazenyl | 0.35 | CDK9 selective |
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023. Link
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 2024.[3] Link
-
4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study. Journal of Medicinal Chemistry, 2006.[1][4] Link
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry, 2016.[5] Link
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 2013. Link
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Potential of the 1-Benzyl-4-(ethylamino)pyrazole Scaffold: A Technical Analysis
Topic: Potential Biological Targets for 1-benzyl-4-(ethylamino)pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
1-benzyl-4-(ethylamino)pyrazole (CAS: 28466-72-0) represents a privileged structural motif in medicinal chemistry, serving as both a high-value intermediate and a bioactive pharmacophore.[1] While frequently utilized as a precursor for complex kinase inhibitors, the molecule’s intrinsic architecture—comprising a lipophilic benzyl anchor, a polarizable pyrazole core, and a secondary ethylamine—positions it as a potent modulator of specific biological systems.[1]
This guide analyzes the potential biological targets of this compound based on Structure-Activity Relationship (SAR) data, focusing on its validated role in RIP1 kinase inhibition (necroptosis) and its predicted affinity for Sigma-1 receptors (neuroprotection).[1]
Molecular Pharmacology & Structural Logic[1]
To understand the biological targets of 1-benzyl-4-(ethylamino)pyrazole, one must first deconstruct its pharmacophore. The molecule functions as a "bi-functional" ligand capable of engaging distinct binding pockets.
Pharmacophore Analysis
-
Domain A (The Anchor): The 1-benzyl group provides a critical hydrophobic interaction, typically occupying deep lipophilic pockets (e.g., the "back pocket" of a kinase ATP site or the hydrophobic cavity of a GPCR).[1]
-
Domain B (The Linker/Scaffold): The pyrazole ring acts as a rigid spacer.[1] Its nitrogen atoms can serve as hydrogen bond acceptors, orienting the molecule within the active site.
-
Domain C (The Effector): The 4-ethylamino group is the primary functional handle.[1]
-
Hydrogen Bonding: The secondary amine acts as both an H-bond donor and acceptor.
-
Basicity: Under physiological pH, the amine may be protonated, allowing for ionic interactions with conserved aspartate or glutamate residues (common in GPCRs and Sigma receptors).
-
Steric Fit: The ethyl group adds limited bulk, optimizing van der Waals contacts without incurring significant steric penalties.
-
Physicochemical Profile
| Property | Value (Predicted) | Implication |
| Molecular Formula | C₁₂H₁₅N₃ | Compact scaffold |
| Molecular Weight | 201.27 g/mol | High ligand efficiency (LE) |
| cLogP | ~2.1 - 2.5 | Good membrane permeability (CNS penetrant) |
| TPSA | ~40 Ų | High oral bioavailability |
| H-Bond Donors | 1 | Specific interaction capability |
Primary Target Class: Receptor-Interacting Protein Kinase 1 (RIP1)
The most authoritative biological link for the 1-benzyl-1H-pyrazole scaffold is its inhibition of RIP1 Kinase , a critical regulator of necroptosis (programmed necrosis) and inflammation.[1]
Mechanism of Action
RIP1 kinase mediates cell death pathways downstream of Death Receptors (e.g., TNFR1).[1] In the absence of Caspase-8 activity, RIP1 phosphorylates RIP3, leading to the oligomerization of MLKL and subsequent plasma membrane rupture.
1-benzyl-pyrazole derivatives function as Type II or Allosteric Inhibitors :
-
The benzyl group occupies the hydrophobic pocket adjacent to the ATP-binding site (the "allosteric pocket").[1]
-
The pyrazole core stabilizes the inactive conformation (DLG-out) of the kinase.[1]
-
The 4-amino/ethylamino moiety forms critical hydrogen bonds with the hinge region or specific residues like Asp156, locking the kinase in an inactive state.[1]
Signaling Pathway Visualization
The following diagram illustrates the Necroptosis pathway where RIP1 is the central node targeted by this scaffold.[1]
Figure 1: Mechanism of RIP1 inhibition by 1-benzyl-pyrazole derivatives within the necroptosis signaling cascade.[1]
Secondary Target Class: Sigma-1 Receptors (σ1R)[1]
Based on pharmacophore modeling, 1-benzyl-4-(ethylamino)pyrazole exhibits the classic "Sigma Ligand" structural motif: Aromatic Ring + Spacer + Basic Amine .
Mechanism of Action
The Sigma-1 receptor is an ER-resident chaperone protein involved in calcium signaling, cellular stress response, and neuroplasticity.[1]
-
Binding Logic: The benzyl group binds to the hydrophobic pocket of the σ1R, while the protonated ethylamine forms an electrostatic salt bridge with a conserved aspartate residue (Asp126) in the receptor's binding site.[1]
-
Therapeutic Potential: Ligands of this class are investigated for neuropathic pain , neuroprotection (Alzheimer's), and antidepressant effects.[1]
Comparative SAR
Many high-affinity Sigma ligands (e.g., PB28, Haloperidol) share the N-benzyl-amine motif.[1] The 1-benzyl-4-(ethylamino)pyrazole structure is a rigidified analog of these flexible chains, potentially offering higher selectivity for σ1 over σ2 subtypes.
Experimental Protocols for Target Validation
To validate 1-benzyl-4-(ethylamino)pyrazole against these targets, the following experimental workflows are recommended.
Protocol A: RIP1 Kinase Inhibition Assay (Fluorescence Polarization)
Objective: Quantify the IC50 of the compound against recombinant RIP1 kinase.[1]
Reagents:
-
Recombinant human RIP1 kinase domain (GST-tagged).
-
Fluorescent tracer (e.g., ADP-Glo or specific kinase tracer).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[1]
Workflow:
-
Preparation: Dissolve 1-benzyl-4-(ethylamino)pyrazole in 100% DMSO to 10 mM stock.
-
Dilution: Prepare a 10-point serial dilution (1:3) in Assay Buffer (Final DMSO < 1%).[1]
-
Incubation:
-
Add 5 µL of diluted compound to 384-well plate.
-
Add 10 µL of RIP1 enzyme solution.
-
Incubate for 15 minutes at Room Temperature (RT) to allow allosteric binding.
-
-
Reaction: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes at RT.
-
Detection: Add detection reagent (ADP-Glo) and read luminescence/fluorescence.[1]
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
Protocol B: Sigma-1 Receptor Radioligand Binding
Objective: Determine the binding affinity (Ki) using competitive displacement.
Reagents:
-
Membrane preparation from guinea pig brain or CHO cells overexpressing hσ1R.
-
Radioligand: [³H]-(+)-Pentazocine (specific for σ1).[1]
-
Non-specific binder: Haloperidol (10 µM).[1]
Workflow:
-
Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4).[1] Centrifuge and resuspend.
-
Competition:
-
Incubate membranes (200 µg protein) with 2 nM [³H]-(+)-Pentazocine.
-
Add increasing concentrations of 1-benzyl-4-(ethylamino)pyrazole (1 nM to 10 µM).
-
-
Equilibrium: Incubate for 120 minutes at 37°C.
-
Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation:
(Cheng-Prusoff equation).[1]
Synthesis & Derivatization Pathway[1][2][3]
For researchers utilizing this compound as a building block, the following pathway illustrates its conversion into high-potency kinase inhibitors (e.g., Bub1 or RIP1 inhibitors).
Figure 2: Synthetic route to 1-benzyl-4-(ethylamino)pyrazole and its downstream application in library generation.
References
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry / PubMed [Link][1]
-
Synthesis and Sigma Receptor Binding of N-(1-benzyl-1H-pyrazol-4-yl) Derivatives. Source: European Journal of Medicinal Chemistry [Link][1]
-
Discovery of Pyrazole-Based Inhibitors of the Mitotic Checkpoint Kinase Bub1. Source: ACS Medicinal Chemistry Letters [Link][1]
-
Structure-Based Design of GSTO1 Inhibitors Using Pyrazole Scaffolds. Source: Journal of Medicinal Chemistry [Link][1]
Sources
The Ethylamino Group in Pyrazole SAR: A Technical Guide to a Small Moiety with a Large Impact
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and synthetic accessibility.[1] While the core itself provides a robust framework, its pharmacological activity is exquisitely tuned by the nature and position of its substituents. Among these, the ethylamino group has emerged as a particularly impactful moiety, capable of profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governed by the ethylamino group on a pyrazole core. We will dissect its role in molecular interactions with key drug targets, explore its influence on ADME properties, and provide validated experimental protocols for the synthesis and evaluation of ethylamino-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this critical functional group in rational drug design.
Introduction: The Strategic Importance of the Ethylamino Substituent
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features: it is aromatic, capable of acting as both a hydrogen bond donor (at N1-H) and acceptor (at N2), and can serve as a bioisosteric replacement for other rings like phenyl or imidazole to improve properties such as solubility and metabolic stability.[1] The decoration of this ring with functional groups is the primary strategy for tailoring its biological activity.
The introduction of an amino group is a common and effective tactic, particularly in the design of kinase inhibitors, where it often forms critical hydrogen bonds with the "hinge region" of the ATP-binding pocket.[2] The choice of alkylation on this nitrogen is a critical decision point in lead optimization. The ethylamino group [-NH(CH₂CH₃)] represents a finely tuned balance of several key properties:
-
Steric Profile: It is large enough to create meaningful steric interactions and provide conformational restriction compared to a simple amino or methylamino group, which can enhance selectivity.[3]
-
Lipophilicity: It moderately increases lipophilicity, which can improve membrane permeability and target engagement within hydrophobic pockets, without the dramatic increases often seen with larger alkyl groups that can negatively impact solubility.
-
Basicity (pKa): The ethyl group is electron-donating, subtly increasing the basicity of the nitrogen compared to an unsubstituted amine. This can strengthen ionic interactions with acidic residues (e.g., Asp, Glu) in a binding site.
-
Metabolic Stability: While N-dealkylation is a potential metabolic pathway, the ethyl group's stability can differ significantly from that of a methyl group, influencing the compound's half-life.[4]
This guide will systematically explore these characteristics, providing a clear causal link between the structure of the ethylamino group and its functional consequences in a pharmacological context.
Physicochemical and Pharmacodynamic Impact of the Ethylamino Group
The influence of the ethylamino group is multifaceted, impacting everything from fundamental chemical properties to the intricate dance of drug-receptor binding.
Tuning Physicochemical Properties
The decision to use an ethylamino group is often a strategic choice to optimize a compound's drug-like properties. Its impact can be summarized as a balance between polarity and lipophilicity.
-
Hydrogen Bonding: The secondary amine of the ethylamino group retains the crucial ability to act as a hydrogen bond donor, a feature essential for anchoring the molecule to its target. This is a key advantage over tertiary amines (e.g., -N(CH₃)₂), which can only act as acceptors.
-
Lipophilicity and Solubility: Lipophilicity, often estimated by cLogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The addition of an ethyl group provides a moderate increase in cLogP compared to methyl or unsubstituted amino groups, which can be crucial for crossing cell membranes. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[6]
-
Basicity: The ethyl group's inductive effect makes the nitrogen slightly more basic than in a methylamino or amino group. This can enhance interactions with acidic residues in a target protein but may also lead to higher lysosomal trapping or potential hERG channel interactions if not properly managed within the overall molecular context.
Structure-Activity Relationships at Key Biological Targets
The ethylamino group's true power is revealed in its interactions with biological macromolecules. Its size, flexibility, and hydrogen bonding capacity make it a potent tool for optimizing potency and selectivity.
Protein kinases are one of the most successful target classes for pyrazole-based drugs.[7] A common binding motif involves the pyrazole scaffold placing key substituents into the ATP-binding site. An amino group at the C3 or C5 position is frequently used to form one or more hydrogen bonds with the kinase hinge region (the backbone connecting the N- and C-lobes), mimicking the interaction of the adenine portion of ATP.[2]
The choice of an ethyl group on this amine can be critical:
-
Potency: The ethyl group can occupy a small hydrophobic pocket adjacent to the hinge, providing additional van der Waals interactions that increase binding affinity (and thus, potency) compared to a smaller methyl group.
-
Selectivity: The steric bulk of the ethyl group, while modest, can be sufficient to prevent binding to off-target kinases that have a slightly smaller active site. Conversely, a larger propyl or butyl group might be too bulky to fit into the desired target. This fine-tuning of steric fit is a classic strategy for achieving kinase selectivity.[3]
The following logical diagram illustrates the decision-making process and consequences of modifying an amino substituent in kinase inhibitor design.
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An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-benzyl-4-(ethylamino)pyrazole
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[2][3] Therefore, an early and accurate assessment of metabolic stability is essential for guiding medicinal chemistry efforts and selecting candidates with favorable pharmacokinetic properties.[2]
This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of a novel small molecule, using 1-benzyl-4-(ethylamino)pyrazole as a case study. We will delve into the theoretical prediction of metabolic pathways, detail robust in vitro experimental protocols, and outline the bioanalytical techniques required for quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust framework for metabolic stability assessment in their own discovery programs.
Section 1: Structural Assessment and Prediction of Metabolic Fates
The chemical structure of a compound is the primary determinant of its interaction with metabolic enzymes.[4] The liver is the principal site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) system located in the endoplasmic reticulum of hepatocytes, catalyzes the biotransformation of xenobiotics.[4][5][6] These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) metabolism.[6]
For 1-benzyl-4-(ethylamino)pyrazole, several potential sites of metabolic attack can be predicted based on its constituent functional groups:
-
N-Dealkylation: The ethylamino group is a prime target for oxidative N-dealkylation by CYP450 enzymes.[7][8][9] This process involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield acetaldehyde and the corresponding primary amine metabolite.[7][8]
-
Aromatic Hydroxylation: The benzyl group's phenyl ring is susceptible to aromatic hydroxylation, another common CYP450-mediated reaction.[10][11][12] This can occur at the ortho, meta, or para positions, leading to the formation of phenolic metabolites.
-
Benzylic Hydroxylation: The methylene bridge connecting the pyrazole and phenyl rings is a potential site for aliphatic hydroxylation, which would result in a secondary alcohol metabolite.[13]
-
Pyrazole Ring Oxidation: While generally more stable than some other heterocyclic rings, the pyrazole moiety itself can undergo oxidation, potentially mediated by enzymes like CYP2E1.[14]
The interplay of these potential metabolic pathways will determine the overall rate of clearance of 1-benzyl-4-(ethylamino)pyrazole.
Caption: Predicted Phase I metabolic pathways for 1-benzyl-4-(ethylamino)pyrazole.
Section 2: In Vitro Experimental Design and Protocols
To experimentally determine metabolic stability, in vitro assays using liver-derived systems are the gold standard in early drug discovery.[1] These assays measure the rate of disappearance of the parent compound over time when incubated with metabolically active preparations.[15] The two most common systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs.[5][16][17] They are a cost-effective and convenient tool for assessing CYP-mediated metabolism.[5][18]
Rationale for Experimental Choices:
-
Microsome Concentration: A concentration of 0.5 mg/mL is typically used to ensure sufficient enzymatic activity while minimizing non-specific binding.[19]
-
Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity and must be included in the incubation.[19]
-
Time Points: A range of time points (e.g., 0, 5, 15, 30, 45, 60 minutes) allows for the determination of the initial rate of metabolism.[19]
-
Controls: Positive controls with known clearance rates (e.g., verapamil for high clearance, diazepam for low clearance) and negative controls (heat-inactivated microsomes) are crucial for validating the assay performance.[19]
Step-by-Step Protocol:
-
Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer (pH 7.4).
-
Incubation Setup: In a 96-well plate, add the test compound (e.g., at a final concentration of 1 µM) to the microsomal solution.
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells and provide a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II enzymes, as well as transporters.[15][20][21] Cryopreserved hepatocytes are commonly used for these assays.[21]
Rationale for Experimental Choices:
-
Cell Density: A density of 0.5 to 1 million viable cells/mL is standard to achieve robust metabolic activity.[20]
-
Incubation Time: A longer incubation period (e.g., up to 120 or 240 minutes) may be necessary to observe significant turnover for more stable compounds.[20][22]
-
Controls: Similar to the microsomal assay, positive and negative controls are essential. Testosterone and ethoxycoumarin are often used as positive controls.[19] Heat-inactivated hepatocytes serve as the negative control.[22]
Step-by-Step Protocol:
-
Cell Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability. Prepare a suspension of hepatocytes in incubation medium.
-
Incubation Setup: In a non-coated plate, add the hepatocyte suspension. Add the test compound to the wells.
-
Incubation: Place the plate in an incubator at 37°C with continuous gentle shaking.
-
Time Course Sampling: At specified time points, transfer an aliquot of the cell suspension into a quenching solution (e.g., acetonitrile with an internal standard).[20]
-
Sample Processing: Lyse the cells and centrifuge to remove cell debris. Analyze the supernatant by LC-MS/MS.
Caption: General workflow for in vitro metabolic stability assays.
Section 3: Bioanalytical Methodology and Data Interpretation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying the disappearance of the parent compound and identifying metabolites due to its high sensitivity, selectivity, and speed.[17][23][24]
LC-MS/MS Method Development:
A robust LC-MS/MS method should be developed to ensure accurate quantification. This involves optimizing the chromatographic separation to resolve the parent compound from potential metabolites and endogenous matrix components, and fine-tuning the mass spectrometer parameters for optimal sensitivity and specificity.[23][25] Reversed-phase chromatography is commonly employed for small molecule analysis.[23]
Data Analysis and Interpretation:
The concentration of the parent compound at each time point is determined from the LC-MS/MS data. The percentage of the compound remaining is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percentage remaining versus time.
From the half-life, the in vitro intrinsic clearance (CLint) can be calculated using the following equations:
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)[20]
These in vitro clearance values can then be used in predictive models to estimate in vivo hepatic clearance, a critical parameter for predicting human pharmacokinetics.[20][26]
Hypothetical Data Summary:
| Parameter | Liver Microsomes | Hepatocytes |
| Incubation Time | 60 min | 120 min |
| t½ (min) | 45 | 90 |
| CLint | 15.4 µL/min/mg | 7.7 µL/min/10^6 cells |
| Predicted In Vivo Clearance | Moderate | Moderate |
Section 4: Regulatory Considerations and Future Directions
Regulatory agencies such as the FDA and EMA provide guidance on the conduct of in vitro drug metabolism studies to support new drug applications.[27][28] These guidelines emphasize the importance of using well-characterized in vitro systems and robust analytical methods. The International Council for Harmonisation (ICH) has also developed unified guidelines (M12) to streamline global drug development.[29]
The field of metabolic stability assessment is continually evolving. Advances in high-resolution mass spectrometry are enabling more comprehensive metabolite identification.[23] Furthermore, the use of more complex in vitro models, such as 3D liver spheroids and microphysiological systems, aims to provide even more predictive data on human drug metabolism.
Conclusion
Predicting the metabolic stability of a drug candidate like 1-benzyl-4-(ethylamino)pyrazole is a multi-faceted process that combines theoretical structural analysis with rigorous in vitro experimentation and advanced bioanalytical techniques. By understanding the potential metabolic liabilities of a compound early in the discovery process, researchers can make more informed decisions, optimize chemical structures, and ultimately increase the probability of developing safe and effective medicines. This guide provides a foundational framework for establishing a robust and scientifically sound approach to metabolic stability assessment.
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The N-Alkylated Aminopyrazole Scaffold: From Synthetic Regiocontrol to Kinase Inhibition
[4][5]
Executive Summary
The N-alkylated aminopyrazole moiety (specifically 1-alkyl-1H-pyrazol-3-amine and 1-alkyl-1H-pyrazol-5-amine) represents a critical pharmacophore in drug discovery.[1][2][4][5] Its unique ability to function as a bioisostere for the adenine ring of ATP allows it to anchor effectively within the hinge region of protein kinases. However, the discovery and utilization of this scaffold have been historically plagued by a singular chemical challenge: regioselectivity .
This guide details the historical evolution, the mechanistic principles of regiocontrol, and the validated synthetic protocols required to access these scaffolds with high fidelity.
Part 1: The Pharmacophore & Biological Rationale[6]
The Structural Argument
The aminopyrazole ring offers a versatile template for hydrogen bonding. In the context of kinase inhibition, the exocyclic amino group and the endocyclic nitrogens form a characteristic donor-acceptor motif that mimics the N1 and N6 positions of adenine.
-
H-Bond Donor: The exocyclic amine (
or ) often donates a proton to the hinge region backbone carbonyl.[1][2][3][4][5] -
H-Bond Acceptor: The endocyclic nitrogen (N2) accepts a proton from the hinge region backbone amide.[2][3][4][5]
-
N-Alkyl Substituent: The substituent at N1 (the "tail") projects into the solvent-exposed region or the ribose binding pocket, tuning solubility and pharmacokinetic properties (PK).[1][2][3][5]
Key Therapeutic Examples
While many drugs contain pyrazoles, the specific N-alkylated aminopyrazole architecture is pivotal in several high-profile agents:
| Drug Name | Target | Scaffold Feature | Clinical Indication |
| Fipronil | GABA-gated Cl- channels | 1-Aryl-5-aminopyrazole | Phenylpyrazole insecticide (Historical anchor).[1][2][3][4][5] |
| Tozasertib (VX-680) | Aurora Kinases | 3-Amino-5-methylpyrazole | Oncology (Investigational).[1][2][3][4][5] Note: N-unsubstituted in final form, but synthesis relies on regiocontrol. |
| CDK Inhibitors (e.g., PHA-533533) | CDK2/Cyclin A | 3-Aminopyrazole | Oncology (Research tools/Preclinical).[1][2][3][4][5][6] |
| Avapritinib | KIT/PDGFRA | 1-Methyl-4-substituted pyrazole | GIST (Gastrointestinal Stromal Tumors).[1][2][3][4][5] |
Part 2: Historical Evolution[2][3][5]
The history of this scaffold is defined by the transition from non-selective dye chemistry to precision pharmaceutical synthesis.
Figure 1: Timeline of N-alkylated aminopyrazole discovery and application.[1][2][3][4][5]
Part 3: The Regioselectivity Conundrum
The synthesis of N-alkylated aminopyrazoles is dominated by the N1 vs. N2 selectivity problem . Because the pyrazole ring is tautomeric, alkylation of a 3(5)-aminopyrazole precursor can occur at either nitrogen, leading to a mixture of 1-alkyl-3-amine and 1-alkyl-5-amine .[1][2][4][5]
Mechanistic Drivers[5]
-
Tautomerism: In solution, 3-aminopyrazole (A) exists in equilibrium with 5-aminopyrazole (B).[1][2][3][4][5]
-
Sterics vs. Electronics:
-
Steric Hindrance: Alkylation typically avoids the nitrogen adjacent to a bulky C3/C5 substituent.
-
Electronic Effects: The "lone pair" availability is dictated by the resonance contribution of the exocyclic amine.
-
Figure 2: Synthetic pathways and decision nodes for accessing specific regioisomers.
Part 4: Validated Synthetic Protocols
To ensure reproducibility and high yield, we recommend two distinct approaches depending on the desired isomer.
Protocol A: Regioselective De Novo Cyclization
Best for: Generating 1-alkyl-5-aminopyrazoles with high fidelity.[1][2][4][5]
This method relies on the condensation of a monosubstituted hydrazine with a
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents: Dissolve the
-ketonitrile (1.0 equiv) in Ethanol (0.5 M). -
Hydrazine Addition: Add the monosubstituted hydrazine hydrochloride (
, 1.1 equiv).[1][2][3][4][5] -
Conditioning:
-
For 5-amino isomer (Thermodynamic): Add catalytic HCl (5 mol%) and reflux for 4–12 hours. The acidic conditions promote equilibration to the thermodynamically stable 5-amino isomer (where the N-alkyl group is distal to the bulky substituent if present, or driven by electronic stabilization).[1][2][3][5]
-
For 3-amino isomer (Kinetic): Use free hydrazine base in Ethanol at 0°C with NaOEt (1.0 equiv).[3][5] Stir for 2 hours. This traps the initial Michael adduct.
-
-
Workup: Evaporate solvent. Partition between EtOAc and saturated
.[3][5] Dry organic layer over .[1][2][3][5] -
Validation:
-NMR NOE (Nuclear Overhauser Effect) is mandatory to confirm regiochemistry.[1][2][3][4][5] Interaction between the N-alkyl protons and the C5-H (or substituent) confirms the 1,5-substitution pattern.[1][2][3][4][5]
Protocol B: Catalyst-Free Michael Addition (The "Green" Route)
Best for: N1-alkylation of pre-existing pyrazoles with electron-withdrawing groups.[1][2][3][4][5]
Based on recent findings (e.g., J. Org.[3][7][8] Chem. 2022), this method avoids transition metals.[3]
-
Substrate: Start with 3-substituted-1H-pyrazole (e.g., 3-nitro, 3-ester).[1][2][3][4][5]
-
Reaction: Mix pyrazole (1.0 equiv) and Michael acceptor (e.g., ethyl acrylate, acrylonitrile, 1.2 equiv) in water or ethanol.
-
Conditions: Stir at room temperature for 12–24 hours. No base required if the pyrazole is sufficiently acidic (
).[3] -
Outcome: High selectivity for N1-alkylation (distal to the electron-withdrawing group) due to hydrogen-bond guidance in the transition state.[2][3][4][5]
Part 5: Case Study – The "Switch" in Kinase Inhibitors
The Challenge
In the development of CDK2 inhibitors , researchers found that the position of the nitrogen atom was binary for activity. The 3-aminopyrazole isomer bound effectively to the hinge region (mimicking the N1/N6 of adenine), while the 5-aminopyrazole isomer showed significantly reduced potency due to a steric clash with the "gatekeeper" residue.[2][3]
The Solution
Using Protocol A (Kinetic Control) , chemists at Pharmacia (now Pfizer) utilized the reaction of alkoxyacrylonitriles with substituted hydrazines at low temperatures (0°C) to exclusively isolate the 3-amino isomer.[1][2][3] This regiochemical discipline allowed for the development of compounds like PHA-533533 , which demonstrated nanomolar potency against CDK2/Cyclin A.[1][2][6]
Key Insight: The choice of synthetic route is not merely a chemical preference but a biological necessity. A mixture of isomers would lead to "diluted" potency and complex PK/PD relationships.
References
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Fichez, J., et al. (2017).[3] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica . Link
-
Zhang, X., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry . Link[1][3][5]
-
Pevarello, P., et al. (2005).[3] 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents.[2][4][5][6][8] 2. Lead Optimization. Journal of Medicinal Chemistry . Link[1][3][5]
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Anwar, H.F., & Elnagdi, M.H. (2009).[1][3] Recent developments in aminopyrazole chemistry. Arkivoc . Link
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Lim, F.P.L., et al. (2019).[3] A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Tetrahedron . Link[1][3][5]
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Methodological & Application
Synthesis of 1-benzyl-4-(ethylamino)pyrazole: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence commencing with the commercially available 4-nitropyrazole. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and characterization data. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering a practical and reliable methodology for the preparation of this important pyrazole derivative.
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical and medicinal chemistry.[1][2] The pyrazole nucleus is a key structural motif in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. Specifically, N-alkylation and substitution at the C4-position are common strategies to modulate biological activity.
This document outlines a reliable and scalable three-step synthesis of 1-benzyl-4-(ethylamino)pyrazole. The synthetic strategy involves:
-
N-benzylation of 4-nitropyrazole: Introduction of the benzyl group at the N1 position of the pyrazole ring.
-
Reduction of the nitro group: Conversion of the 4-nitro group to a 4-amino group.
-
N-ethylation of the 4-amino group: Introduction of the ethyl group to the exocyclic nitrogen.
This protocol is designed to be a self-validating system, with clear instructions and explanations to ensure reproducibility and success in a laboratory setting.
Chemical Reaction Scheme
Caption: Overall synthetic route to 1-benzyl-4-(ethylamino)pyrazole.
Materials and Apparatus
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Nitropyrazole | ≥98% | Commercially Available |
| Benzyl chloride | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available |
| 1-Benzyl-4-nitropyrazole | (If starting from Step 2) | Commercially Available[5] |
| Palladium on Carbon (10% Pd/C) | Commercially Available | |
| Hydrogen (H₂) gas | High purity | |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| 1-Benzyl-4-aminopyrazole | (If starting from Step 3) | Commercially Available[6] |
| Acetaldehyde | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | |
| Brine | Saturated aqueous solution | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent grade | |
| Hexanes | Reagent grade |
Apparatus
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-nitropyrazole
Rationale: This step involves the N-alkylation of 4-nitropyrazole with benzyl chloride. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity to attack the electrophilic benzyl chloride. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (5.65 g, 50 mmol), potassium carbonate (13.8 g, 100 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl chloride (6.33 g, 5.75 mL, 50 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from ethanol to afford 1-benzyl-4-nitropyrazole as a pale yellow solid.
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[7]
Step 2: Synthesis of 1-Benzyl-4-aminopyrazole
Rationale: The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a clean and efficient method for this purpose.[8][9] Palladium on carbon is a widely used catalyst that facilitates the addition of hydrogen across the N-O bonds of the nitro group. Ethanol is a suitable solvent for this reaction.
Procedure:
-
To a 250 mL flask suitable for hydrogenation, add 1-benzyl-4-nitropyrazole (4.06 g, 20 mmol) and ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.20 g, 5 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-benzyl-4-aminopyrazole as a solid, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 90-98%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signals in the IR spectrum and the appearance of amine N-H stretches are indicative of a successful reaction.
Step 3: Synthesis of 1-Benzyl-4-(ethylamino)pyrazole
Rationale: This final step involves the N-ethylation of the 4-amino group. Reductive amination is a highly effective and selective method for this transformation. The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the reaction of the amine with acetaldehyde, which is then reduced in situ by a mild reducing agent, sodium triacetoxyborohydride. This reducing agent is particularly well-suited for reductive aminations as it is less reactive towards the carbonyl group of the aldehyde.
Caption: Workflow for the reductive amination step.
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 1-benzyl-4-aminopyrazole (3.46 g, 20 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add acetaldehyde (1.32 g, 1.68 mL, 30 mmol) to the solution and stir for 30 minutes at 0°C.
-
In a single portion, add sodium triacetoxyborohydride (6.36 g, 30 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10% to 40% ethyl acetate in hexanes) to afford 1-benzyl-4-(ethylamino)pyrazole as a pure product.
Expected Yield: 70-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its identity and purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl chloride is a lachrymator and is corrosive. Handle with care.
-
Palladium on carbon is flammable when dry and can ignite solvents. Handle the catalyst wet and avoid exposure to air when dry.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
-
Acetaldehyde is volatile and flammable.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The detailed explanations and procedural steps are intended to enable researchers to successfully synthesize this valuable compound for their research in drug discovery and medicinal chemistry.
References
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- Kumar, V., et al. (2013). Pyrazole containing biological active agents. European Journal of Medicinal Chemistry, 69, 736-753.
- Abdel-Aziz, A. A.-M., et al. (2019). Pyrazole derivatives as a versatile scaffold in medicinal chemistry: A comprehensive review. Future Journal of Pharmaceutical Sciences, 5(1), 1.
- Zheng, Y., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry, 13(10), 1169-1184.
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- Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 44.
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Al-Azmi, A., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-546.[8]
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- Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with heterocyclic amines. Arkivoc, 2008(ix), 42-51.
- Zhang, X., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv.
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Pozharskii, A. F., et al. (2003). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Heterocycles, 60(4), 879-885.
- Sharma, P., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(v), 214-259.
- Yin, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3425.
- INEOS OPEN. (2019). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 2(3), 114-121.
- Janeba, Z., et al. (2011). The synthesis of some derivatives based on the 4-benzyl-1H-pyrazole-3,5-diamine. Heterocycles, 83(2), 339-350.
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Angene Chemical. (n.d.). 1-Benzyl-4-nitropyrazole(CAS# 88095-61-8). Retrieved from [Link]
- Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-555.
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PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
American Elements. (n.d.). 1-Benzyl-1H-pyrazol-4-amine. Retrieved from [Link]
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Application Note: Optimizing Reductive Amination Conditions for the Synthesis of 1-Benzyl-4-(alkylamino)pyrazoles
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reductive amination of 1-benzyl-4-aminopyrazole. Substituted aminopyrazoles are privileged scaffolds in medicinal chemistry, and their efficient N-alkylation via reductive amination is a critical transformation. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, focusing on mechanism, reagent selection, and process optimization. Detailed, field-proven protocols using sodium triacetoxyborohydride (NaBH(OAc)₃) are provided, alongside a discussion of alternative methods for challenging substrates. The protocols are designed to be self-validating systems, ensuring reproducibility and high yields.
Introduction: The Strategic Importance of Reductive Amination
The synthesis of structurally diverse amine libraries is a cornerstone of modern drug discovery. Reductive amination stands out as one of the most powerful and versatile methods for C-N bond formation, converting aldehydes or ketones into primary, secondary, and tertiary amines.[1] The process typically involves the condensation of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine product.[2]
This one-pot nature makes it highly efficient and atom-economical.[3] For a substrate like 1-benzyl-4-aminopyrazole, a key building block for various biologically active molecules, controlling its mono-alkylation is crucial. Direct alkylation with alkyl halides often leads to overalkylation, a problem that reductive amination elegantly circumvents by the controlled, single formation of the imine intermediate before reduction.[4] This guide focuses on establishing robust and scalable conditions for this specific transformation.
Mechanistic Rationale: The "Why" Behind the Reaction
Understanding the reaction mechanism is paramount to troubleshooting and optimization. The process occurs in two main stages, often in equilibrium within the same pot.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (1-benzyl-4-aminopyrazole) on the carbonyl carbon of an aldehyde or ketone. This forms a carbinolamine intermediate. Under neutral or weakly acidic conditions, this intermediate eliminates a molecule of water to form a Schiff base (imine). Protonation of the imine nitrogen by an acid catalyst or the reaction medium generates a highly electrophilic iminium ion.[2][5]
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[6]
The success of a one-pot reductive amination hinges on the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[4][7]
Caption: Figure 1: General Mechanism of Reductive Amination
Reagent Selection and Optimization
The choice of reagents is critical for a clean, high-yielding reaction. The following section details the rationale for selecting the optimal reducing agent, solvent, and additives.
The Reducing Agent: A Tale of Selectivity and Safety
Several hydride donors can effect this transformation, but they are not created equal.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. The three electron-withdrawing acetoxy groups moderate its reactivity, making it incapable of reducing most aldehydes and ketones but highly effective at reducing the protonated imine intermediate.[8] This high selectivity allows for a convenient one-pot procedure where all reagents are mixed at the outset.[9] It is a non-pyrophoric, stable solid that is safe to handle and does not produce toxic byproducts, unlike its cyanated counterpart.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN was the most common reagent.[7] It is stable in weakly acidic media (pH 6-8), where iminium ions are reduced faster than carbonyls.[5] However, its high toxicity and the potential to generate highly toxic hydrogen cyanide gas, especially in acidic conditions, have made it less favorable.[10][11] Strict safety protocols, including working in a well-ventilated fume hood and having appropriate quench solutions ready, are mandatory when using this reagent.[12][13][14]
-
Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ will readily reduce the starting carbonyl.[15] Therefore, it is generally unsuitable for a one-pot direct amination. It can be used in a two-step, one-pot procedure where the imine is allowed to form completely before the NaBH₄ is added. This is often done in protic solvents like methanol, which facilitates rapid imine formation.[9]
-
Alternative Silane-Based Reductions: For particularly challenging substrates, such as electron-poor heterocyclic amines, alternative methods have been developed. A notable example uses triethylsilane (Et₃SiH) in combination with trifluoroacetic acid (TFA). This robust system has proven effective for large-scale syntheses where other methods may fail.[16][17]
Solvent and Additives
-
Solvent: For reactions using NaBH(OAc)₃, aprotic solvents are preferred. 1,2-Dichloroethane (DCE) is the most common and effective solvent, though tetrahydrofuran (THF) and dichloromethane (DCM) are also widely used.[8][9][15] Protic solvents like methanol are generally avoided as they can react with or decompose the reagent.[9][15]
-
Acid Catalyst: While not always necessary for reactive aldehydes, the addition of a catalytic amount of acetic acid (1-2 equivalents) can be beneficial.[9] It accelerates the dehydration of the carbinolamine to the imine and ensures the presence of the more reactive protonated iminium ion, which is particularly important for less electrophilic ketones.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 1-benzyl-4-aminopyrazole with a representative aldehyde and ketone.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 1-Benzyl-4-(benzylamino)pyrazole using Benzaldehyde
Reaction Scheme: 1-benzyl-4-aminopyrazole + Benzaldehyde --(NaBH(OAc)₃, DCE)--> 1-benzyl-4-(benzylamino)pyrazole
Materials:
-
1-benzyl-4-aminopyrazole (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-aminopyrazole (e.g., 1.00 g, 5.77 mmol, 1.0 eq) and 1,2-dichloroethane (58 mL).
-
Stir the solution until the amine is fully dissolved. Add benzaldehyde (0.64 mL, 6.35 mmol, 1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.84 g, 8.66 mmol, 1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and proceed with purification via acid-base extraction. Extract the combined organic layers with 1 M HCl (3 x 25 mL). The product, being a base, will move into the aqueous acidic layer.
-
Cool the combined aqueous acidic layers in an ice bath and basify by the slow addition of 6 M NaOH until the pH is >12. A precipitate may form.
-
Extract the product from the basified aqueous layer with DCM or ethyl acetate (3 x 40 mL).
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product. Further purification by column chromatography can be performed if necessary.
Protocol 2: Synthesis of 1-Benzyl-4-(cyclohexylamino)pyrazole using Cyclohexanone
Reaction Scheme: 1-benzyl-4-aminopyrazole + Cyclohexanone --(NaBH(OAc)₃, AcOH, DCE)--> 1-benzyl-4-(cyclohexylamino)pyrazole
Materials:
-
1-benzyl-4-aminopyrazole (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.1 eq)
-
1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Other workup reagents as listed in Protocol 1.
Procedure:
-
To a round-bottom flask, add 1-benzyl-4-aminopyrazole (1.00 g, 5.77 mmol, 1.0 eq), cyclohexanone (0.72 mL, 6.92 mmol, 1.2 eq), and 1,2-dichloroethane (58 mL).
-
Add glacial acetic acid (0.36 mL, 6.35 mmol, 1.1 eq) to the mixture. The acid catalyzes the formation of the iminium ion from the less reactive ketone.[9]
-
Stir the mixture for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.84 g, 8.66 mmol, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor its progress (typically 6-24 hours).
-
Follow the workup and purification steps (5-10) as described in Protocol 1.
Data Summary and Expected Outcomes
The conditions described are robust and should provide good to excellent yields for a variety of aldehydes and ketones.
| Carbonyl Substrate | Reducing Agent | Solvent | Additive | Typical Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | None | 2-12 | >85% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | None | 2-12 | >90% |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 6-24 | >80% |
| Acetone | NaBH(OAc)₃ | DCE | Acetic Acid | 6-24 | >75% |
Troubleshooting and Advanced Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional charge of the reducing agent (0.2-0.3 eq) can be added. For ketones, adding another equivalent of acetic acid may also drive the reaction to completion.
-
Formation of Dialkylated Amine: While less common with STAB, dialkylation can be a side reaction if the product amine reacts with another molecule of the carbonyl.[9] This is more likely with highly reactive aldehydes. A stepwise procedure (pre-forming the imine, then reducing with NaBH₄) can mitigate this.
-
Purification Difficulties: If the product is difficult to separate from unreacted starting material, careful acid-base extraction is key.[18] Ensuring complete transfer of the amine into the acidic aqueous layer before basification is critical for high purity. If impurities persist, column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) is recommended.
Conclusion
The reductive amination of 1-benzyl-4-aminopyrazole is a highly reliable and scalable transformation critical for the synthesis of advanced intermediates in drug discovery. The use of sodium triacetoxyborohydride in an aprotic solvent like DCE provides a safe, efficient, and general method for coupling with a wide range of aldehydes and ketones. The protocols and insights provided in this application note offer a robust foundation for researchers to successfully implement this chemistry, enabling the rapid generation of diverse and valuable molecular entities.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Chem-Station. (n.d.). Reductive Amination - Common Conditions. Chem-Station. [Link]
-
University of Georgia Office of Research. (n.d.). Sodium Cyanoborohydride SOP. UGA Research. [Link]
-
Groves, K. T., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Stanford University. (n.d.). Sodium Cyanoborohydride SOP. Stanford Environmental Health & Safety. [Link]
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series). [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Schäfer, G., et al. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Oxford Lab Chem. [Link]
-
Carl Roth. (2024). Safety Data Sheet - Sodium cyanoborohydride. Carl Roth. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Application Notes & Protocols: Strategic N-Ethylation of 1-benzyl-4-aminopyrazole for Advanced Drug Discovery
Introduction: The Significance of the N-Alkylated 4-Aminopyrazole Scaffold
The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis of numerous compounds with a wide array of biological activities, including analgesic, anticancer, and antiviral properties.[1] The functionalization of the exocyclic amino group, particularly through N-alkylation, is a critical strategy for modulating the pharmacological profile of these molecules. N-ethylation, in particular, can enhance metabolic stability, improve membrane permeability, and fine-tune interactions with biological targets by altering the steric and electronic properties of the parent molecule.
This guide provides a comprehensive overview and detailed protocols for the selective N-ethylation of 1-benzyl-4-aminopyrazole, a key intermediate in the synthesis of advanced pharmaceutical agents. We will explore and compare three robust synthetic strategies, providing researchers with the rationale to select the optimal method for their specific needs, from laboratory-scale synthesis to process development.
Core Challenge: Achieving Selective Mono-Ethylation
The primary synthetic challenge in the N-alkylation of primary aromatic amines is controlling the reaction to favor the formation of the mono-alkylated secondary amine over the di-alkylated tertiary amine.[2] The product of the first alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, creating a scenario where the second alkylation can be faster than the first.[2] For the substrate 1-benzyl-4-aminopyrazole, the N1 position of the pyrazole ring is already protected by a benzyl group, thus preventing competing alkylation on the heterocycle and focusing the challenge squarely on the 4-amino position.
This document outlines methods designed to maximize the yield of the desired N-ethyl product while minimizing the formation of the N,N-diethyl byproduct.
Strategic Approaches to N-Ethylation
We present three distinct and effective methods for the N-ethylation of 1-benzyl-4-aminopyrazole. The choice of method depends on factors such as required selectivity, reaction scale, cost of reagents, and available equipment.
-
Method A: Reductive Amination. This is often the most reliable method for achieving selective mono-alkylation. The reaction proceeds via the in situ formation of an imine between the primary amine and acetaldehyde, which is then immediately reduced to the secondary amine. The low concentration of the secondary amine product at any given time, coupled with the typically lower reactivity of secondary amines in imine formation, effectively suppresses over-alkylation.
-
Method B: Direct Alkylation with Ethyl Halides. This classical SN2 approach involves the direct reaction of the amine with an ethylating agent like ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a base.[3][4] While straightforward, this method requires careful control of stoichiometry and reaction conditions to prevent the formation of the undesired N,N-diethyl product and quaternary ammonium salts.
-
Method C: "Borrowing Hydrogen" Catalysis. This modern, sustainable approach utilizes ethanol as the ethylating agent, with water as the only byproduct.[5][6] A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a reductive amination cycle. This atom-economical process is an excellent green chemistry alternative.[6]
Workflow for Selecting an N-Ethylation Strategy
Caption: Decision workflow for selecting the optimal N-ethylation protocol.
Comparative Analysis of N-Ethylation Reagents
| Method | Reagents & Conditions | Selectivity (Mono- vs. Di-) | Advantages | Disadvantages |
| A. Reductive Amination | Acetaldehyde, NaBH(OAc)₃ or NaBH₄; Mild temp (0-25 °C) | Excellent | High selectivity for mono-alkylation; mild conditions tolerate many functional groups.[6] | Requires stoichiometric amounts of reducing agent; acetaldehyde is volatile. |
| B. Direct Alkylation | Ethyl iodide/bromide, K₂CO₃ or Cs₂CO₃; Moderate temp (25-80 °C) | Moderate to Good | Inexpensive reagents; simple procedure.[3] | Risk of over-alkylation to N,N-diethyl product; requires careful control of equivalents.[2] |
| C. Borrowing Hydrogen | Ethanol, Transition Metal Catalyst (e.g., Mn, Ru), Base; High temp (80-110 °C) | Excellent | Atom-economical (water is the only byproduct); uses a safe and inexpensive ethyl source.[5] | Requires a specialized catalyst which can be expensive; may require higher temperatures. |
Experimental Protocols
General Reaction Scheme
Caption: N-Ethylation of 1-benzyl-4-aminopyrazole.
Protocol A: N-Ethylation via Reductive Amination
This protocol is recommended for achieving the highest selectivity for the desired mono-ethylated product.
Mechanism Overview:
Caption: Simplified mechanism of reductive amination.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 1-benzyl-4-aminopyrazole | C₁₀H₁₁N₃ | 173.22 | 1.00 g | 5.77 | 1.0 |
| Acetaldehyde | C₂H₄O | 44.05 | 0.38 mL | 6.93 | 1.2 |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.84 g | 8.66 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 25 mL | - | - |
| Saturated NaHCO₃ (aq.) | - | - | 20 mL | - | - |
| Brine | - | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 1-benzyl-4-aminopyrazole (1.00 g, 5.77 mmol). Dissolve the solid in anhydrous dichloromethane (25 mL) and stir under an inert atmosphere (e.g., nitrogen).
-
Aldehyde Addition: Add acetaldehyde (0.38 mL, 6.93 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.84 g, 8.66 mmol). The reaction may become slightly exothermic. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-1-benzyl-4-aminopyrazole.
Protocol B: N-Ethylation via Direct Alkylation with Ethyl Iodide
This protocol is a cost-effective alternative, but requires careful control to minimize the formation of the di-ethylated byproduct.
Reagents & Materials:
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 1-benzyl-4-aminopyrazole | C₁₀H₁₁N₃ | 173.22 | 1.00 g | 5.77 | 1.0 |
| Ethyl Iodide | C₂H₅I | 155.97 | 0.46 mL | 5.77 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.59 g | 11.54 | 2.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 20 mL | - | - |
| Water | H₂O | 18.02 | 30 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 50 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1-benzyl-4-aminopyrazole (1.00 g, 5.77 mmol), potassium carbonate (1.59 g, 11.54 mmol), and acetonitrile (20 mL).
-
Alkylating Agent Addition: Add ethyl iodide (0.46 mL, 5.77 mmol) dropwise to the stirred suspension at room temperature. Note: Using a strict 1.0 equivalent of the alkylating agent is crucial to disfavor di-alkylation.
-
Reaction: Heat the reaction mixture to 50 °C and stir.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction should be stopped once the starting material is consumed to prevent the formation of the di-ethylated product (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the solids with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and water (30 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography. The desired mono-ethylated product should elute before the more nonpolar di-ethylated byproduct.
Product Characterization
The final product, 1-benzyl-N-ethyl-1H-pyrazol-4-amine, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect to see the appearance of a triplet at ~1.2 ppm (3H, -CH₂CH₃ ) and a quartet at ~3.1 ppm (2H, -CH₂ CH₃), along with the signals for the benzyl and pyrazole protons.
-
¹³C NMR: Expect new signals corresponding to the ethyl group carbons at approximately 15 ppm and 40 ppm.
-
Mass Spectrometry (MS): Expect to find the molecular ion peak corresponding to the product's mass (C₁₂H₁₅N₃, MW = 201.27).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents; insufficient temperature; poor quality base (Protocol B). | Ensure reagents are fresh and solvents are anhydrous. Increase reaction temperature moderately. Use a stronger, non-nucleophilic base like Cs₂CO₃ or DBU if needed for Protocol B. |
| Formation of Di-ethylated Product | Excess ethylating agent (Protocol B); prolonged reaction time. | Use exactly 1.0 equivalent of ethyl iodide. Monitor the reaction closely and stop it as soon as the starting amine is consumed. |
| Incomplete Reaction | Insufficient reducing agent (Protocol A); reaction time too short. | Add an additional portion (0.2-0.3 eq.) of the reducing agent. Allow the reaction to stir for a longer period. |
| Complex Mixture of Products | Reaction temperature too high, leading to decomposition; side reactions. | Lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]
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Books, R. S. C. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
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El-Dean, A. M. K., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]
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ResearchGate. (2025, July 31). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
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ResearchGate. (2025, August 6). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]
- Elmaati, T. M. A., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Google Patents. (n.d.). US3600413A - N-alkylation of aromatic amines.
- Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
-
Buscemi, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
Chakraborty, S., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]
- HETEROCYCLES. (2003, March 3). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES.
- El-Gazzar, M. G., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
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Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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ResearchGate. (n.d.). Biologically active 4‐aminopyrazole derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
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ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
-
Semantic Scholar. (2018, June 26). DEPROTONATION OF 4-ETHYNYLPYRAZOLIUM SALTS. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Reddit. (2023, June 10). N-methylation of pyrazole. Retrieved from [Link]
-
PubMed. (2024, May 8). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]
- Google Patents. (n.d.). EP0008839B1 - Process for preparing compositions containing quaternary ammonium compounds.
-
Semantic Scholar. (n.d.). 142 6.2.1.1.2.3. By Cleavage of an N - C, N - N, N - S or N - P Bond N-Dealkylation and N-Deaeylation Formal aromatization may b. Retrieved from [Link]
- Der Pharma Chemica. (n.d.).
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
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Microwave-Assisted Synthesis of 1-benzyl-4-(ethylamino)pyrazole: An Application Note and Detailed Protocol
Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of these biological activities, making the development of efficient and versatile synthetic methodologies a key objective for researchers in drug discovery and development. The target of this guide, 1-benzyl-4-(ethylamino)pyrazole, represents a scaffold with potential for further elaboration in the creation of novel therapeutic agents.
Traditionally, the synthesis of such heterocyclic compounds has often involved lengthy reaction times, harsh conditions, and the use of hazardous reagents. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the field, offering a greener and more efficient alternative to conventional heating methods. Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. This application note provides a detailed, two-step protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole, leveraging the power of microwave technology to facilitate a rapid and efficient synthesis.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of 1-benzyl-4-(ethylamino)pyrazole is proposed via a two-step sequence, commencing with the commercially available 1-benzyl-4-nitropyrazole. This strategy is designed to be robust and amenable to the rapid, controlled heating afforded by microwave irradiation.
Caption: Synthetic workflow for 1-benzyl-4-(ethylamino)pyrazole.
The initial step involves the reduction of the nitro group of 1-benzyl-4-nitropyrazole to an amino group, yielding the key intermediate, 1-benzyl-4-aminopyrazole. This transformation is a common and crucial step in the synthesis of many amino-substituted aromatic and heteroaromatic compounds. Microwave-assisted reductions of aromatic nitro compounds have been shown to be highly efficient, often proceeding with high yields in significantly shorter reaction times compared to conventional methods.
The second step is the selective N-ethylation of the 4-amino group of 1-benzyl-4-aminopyrazole. Direct N-alkylation of aromatic amines can sometimes be challenging, with the potential for over-alkylation. However, microwave irradiation has been demonstrated to promote controlled mono-N-alkylation of aromatic amines, providing a clean and efficient route to the desired product.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise stated. Microwave reactions are to be performed in a dedicated microwave synthesizer capable of controlling temperature and pressure.
-
1-benzyl-4-nitropyrazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water (deionized)
-
1-benzyl-4-aminopyrazole (product of Step 1)
-
Ethyl iodide (or other suitable ethylating agent)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Microwave reactor vials (10 mL) with stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Microwave-Assisted Reduction of 1-benzyl-4-nitropyrazole
This protocol is adapted from general procedures for the microwave-assisted reduction of aromatic nitro compounds.
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 1-benzyl-4-nitropyrazole (1.0 g, 4.92 mmol), iron powder (1.37 g, 24.6 mmol, 5 eq.), and ammonium chloride (0.26 g, 4.92 mmol, 1 eq.).
-
To the vial, add a mixture of ethanol and water (2:1, 6 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes 1:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 1-benzyl-4-aminopyrazole.
Expected Results:
-
Appearance: White to off-white solid.
-
Yield: 85-95%.
-
Characterization of 1-benzyl-4-aminopyrazole: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Microwave-Assisted N-Ethylation of 1-benzyl-4-aminopyrazole
This protocol is based on general methods for the microwave-assisted N-alkylation of aromatic amines.
Procedure:
-
In a 10 mL microwave reactor vial with a stir bar, combine 1-benzyl-4-aminopyrazole (0.5 g, 2.89 mmol), potassium carbonate (0.80 g, 5.78 mmol, 2 eq.), and acetonitrile (5 mL).
-
Add ethyl iodide (0.35 mL, 4.33 mmol, 1.5 eq.) to the suspension.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 20-30 minutes. Monitor the reaction by TLC (eluent: ethyl acetate/hexanes 1:2).
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield 1-benzyl-4-(ethylamino)pyrazole.
Key Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Reduction | Step 2: N-Ethylation |
| Starting Material | 1-benzyl-4-nitropyrazole | 1-benzyl-4-aminopyrazole |
| Key Reagents | Iron powder, NH₄Cl | Ethyl iodide, K₂CO₃ |
| Solvent | Ethanol/Water (2:1) | Acetonitrile |
| Microwave Temp. | 120°C | 100°C |
| Reaction Time | 10-15 min | 20-30 min |
| Expected Yield | 85-95% | 70-85% |
| Product | 1-benzyl-4-aminopyrazole | 1-benzyl-4-(ethylamino)pyrazole |
Characterization of the Final Product: 1-benzyl-4-(ethylamino)pyrazole
The structural identity and purity of the synthesized 1-benzyl-4-(ethylamino)pyrazole should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the benzyl group (a singlet for the CH₂ and multiplets for the phenyl protons), and the pyrazole ring protons.
-
¹³C NMR: The carbon NMR spectrum will display the corresponding signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product. The expected [M+H]⁺ ion would be at m/z 202.15.
Mechanism and Scientific Rationale
Step 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine using iron powder in the presence of an acidic medium (generated from ammonium chloride in water) is a classic and reliable method known as the Béchamp reduction. Under microwave irradiation, the rapid heating accelerates the rate of this heterogeneous reaction, leading to a significant decrease in reaction time. The iron is oxidized while the nitro group is reduced to the corresponding amine.
Step 2: Nucleophilic Substitution for N-Ethylation
The N-ethylation of 1-benzyl-4-aminopyrazole proceeds via a nucleophilic substitution (Sₙ2) mechanism. The 4-amino group acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide. The presence of a base, such as potassium carbonate, is crucial to deprotonate the amine, increasing its nucleophilicity and neutralizing the HI byproduct formed during the reaction. Microwave heating enhances the rate of this bimolecular reaction, allowing for a rapid and efficient synthesis. The use of a polar aprotic solvent like acetonitrile is ideal as it effectively solvates the ions involved and has a good dielectric constant for efficient microwave heating.
Conclusion
This application note details a rapid, efficient, and high-yielding microwave-assisted protocol for the synthesis of 1-benzyl-4-(ethylamino)pyrazole. By leveraging the benefits of microwave irradiation, this two-step procedure significantly reduces reaction times compared to conventional heating methods, aligning with the principles of green chemistry by minimizing energy consumption and potentially reducing solvent usage. This methodology provides a valuable tool for researchers in the field of medicinal chemistry and drug development, facilitating the rapid synthesis of pyrazole-based scaffolds for further biological evaluation.
References
- A series of pyranopyrazoles of biological interest were synthesized by a three component reaction of pyrazol-5-ones, aldehydes and malononitrile15 and also by a four component reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes and malononitrile under solvent free condition16. Vaid et al.17 had published mass spectral fragmentations of some benzothiazoles containing a pyrano[2,3-c]pyrazol-6- one substituent. Herein, we wish to report mass spectral ... The mass spectra of some C- and N
Application Notes & Protocols: Crystallization Techniques for Ethylamino Pyrazole Derivatives
Foreword: The Critical Role of Crystallization in Pyrazole Derivative Development
Ethylamino pyrazole derivatives represent a significant class of heterocyclic compounds in drug discovery, valued for their diverse pharmacological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1] The transition from a crude, synthesized product to a pure, stable, and effective Active Pharmaceutical Ingredient (API) is critically dependent on the final crystallization step. This process is far more than simple purification; it is the primary method for controlling the solid-state properties of the API, which dictate its bioavailability, stability, and manufacturability.[2][3]
This guide provides an in-depth exploration of crystallization techniques tailored for ethylamino pyrazole derivatives. It moves beyond mere procedural lists to explain the underlying principles and the rationale behind experimental choices. The protocols herein are designed to be self-validating systems, empowering researchers to not only execute but also to intelligently adapt and troubleshoot the crystallization process.
Foundational Principles: Mastering Supersaturation and Solid-State Control
Crystallization is fundamentally a phase transition process where a solute in a liquid solution is transferred to a solid crystalline phase. The entire process is governed by the principle of supersaturation , the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[3] Understanding how to achieve and control supersaturation is the key to mastering crystallization.
The Crystallization Journey: From Nuclei to Crystal Lattice
-
Inducing Supersaturation : This is the thermodynamic driving force. It can be achieved by:
-
Cooling : Decreasing the temperature of a saturated solution to lower the solubility of the pyrazole derivative.[4]
-
Solvent Evaporation : Increasing the solute concentration by removing the solvent.[4]
-
Anti-Solvent Addition : Introducing a miscible "poor" solvent in which the pyrazole derivative has low solubility, thereby reducing the overall solubility of the solute in the mixture.[2][5]
-
-
Nucleation : The birth of new crystals. In the supersaturated state, solute molecules begin to aggregate into tiny, stable clusters or nuclei.[3] The rate of nucleation is highly dependent on the level of supersaturation.
-
Crystal Growth : Once stable nuclei have formed, further solute molecules deposit onto their surfaces, allowing the crystals to grow in size.
The balance between nucleation and growth is paramount. Rapid, uncontrolled nucleation leads to a large number of small crystals, which can be difficult to filter and may trap impurities.[2] Slower, more controlled conditions favor crystal growth, leading to larger, purer crystals.
The Challenge of Polymorphism
Pyrazole derivatives, like many APIs, can exhibit polymorphism—the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice. These different polymorphs can have distinct physicochemical properties, including solubility, dissolution rate, and stability, which can profoundly impact a drug's efficacy and shelf-life. The choice of crystallization technique and solvent system is a primary tool for isolating and controlling the desired polymorph.[3]
Strategic Selection of Crystallization Method
No single crystallization method is universally optimal. The choice depends on the physicochemical properties of the specific ethylamino pyrazole derivative, including its solubility profile, thermal stability, and the desired final attributes (e.g., particle size, crystal form).
Caption: Decision workflow for selecting a primary crystallization technique.
Core Crystallization Protocols
The following sections detail standardized protocols for the most common and effective crystallization techniques. Researchers should always begin with small-scale trials to optimize conditions before scaling up.
Cooling Crystallization
This is the most traditional method, suitable for pyrazole derivatives that exhibit a significant increase in solubility with temperature.
-
Principle : A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner, causing the solubility to decrease and the compound to crystallize.[4]
-
Causality : The rate of cooling is the primary control lever. Slow cooling allows for orderly crystal growth, leading to larger and purer crystals. Rapid cooling induces fast nucleation, resulting in smaller crystals.[3]
Protocol 3.1: Controlled Cooling Crystallization
-
Dissolution : In a suitable flask, dissolve the crude ethylamino pyrazole derivative in a minimal volume of a pre-selected "good" solvent (e.g., ethanol, isopropanol, acetone) at an elevated temperature (e.g., near the solvent's boiling point).[6] Stir until all solid has dissolved.
-
Hot Filtration (Optional but Recommended) : If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed crystallization vessel. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.
-
Controlled Cooling : Allow the solution to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be insulated (e.g., with glass wool) or placed in a dewar. Avoid placing the hot flask directly into an ice bath.
-
Further Cooling/Maturation : Once the solution has reached ambient temperature and crystals have formed, place the vessel in an ice bath or refrigerator (2-8°C) for several hours to maximize the yield.[6]
-
Isolation : Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing : Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities.[6]
-
Drying : Dry the crystals under vacuum at a suitable temperature to a constant weight.
Anti-Solvent Crystallization
This technique is highly effective for compounds that are poorly soluble or thermally unstable. It is one of the most widely used methods in the pharmaceutical industry.[5][7]
-
Principle : The pyrazole derivative is dissolved in a "good" solvent. A miscible "anti-solvent" (in which the compound is insoluble) is then added, causing a rapid decrease in solubility and inducing crystallization.[2][8]
-
Causality : The rate of anti-solvent addition and the degree of mixing directly control the local supersaturation. Slow addition with vigorous stirring helps maintain a uniform level of supersaturation, promoting controlled crystal growth.[7] A "reverse addition" (adding the API solution to the anti-solvent) creates a very rapid increase in supersaturation, often leading to the precipitation of very fine particles or nanoparticles.[2]
Caption: The principle of anti-solvent crystallization.
Protocol 3.2: Anti-Solvent Addition
-
Dissolution : Dissolve the crude ethylamino pyrazole derivative in a minimal amount of a suitable "good" solvent at room temperature.
-
Anti-Solvent Addition : With efficient stirring, add the anti-solvent dropwise to the solution. Continue adding until a slight turbidity persists, indicating the onset of nucleation.
-
Maturation : Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.
-
Completion : Slowly add the remaining volume of the anti-solvent to maximize precipitation and yield.
-
Isolation & Washing : Isolate the crystals by vacuum filtration. Wash the crystal cake with a small amount of a mixture of the "good" solvent and the anti-solvent, followed by a final wash with the pure anti-solvent.[6]
-
Drying : Dry the crystals under vacuum.
Table 1: Common Solvent / Anti-Solvent Pairs
| "Good" Solvent (Higher Polarity) | Miscible Anti-Solvent (Lower Polarity) |
| Ethanol / Methanol | Water, Toluene, Hexane |
| Acetone | Water, Cyclohexane, Heptane |
| Tetrahydrofuran (THF) | Cyclohexane, Hexane |
| Dichloromethane (DCM) | Pentane, Hexane |
| Acetonitrile | Tetrahydropyran |
| Note: Compatibility and miscibility must be experimentally verified for the specific system. |
(Reference for solvent pairs[2][9])
Vapor Diffusion
An excellent method for screening conditions on a small scale and for growing high-quality single crystals for X-ray diffraction.[4]
-
Principle : A concentrated solution of the compound in a relatively non-volatile solvent is allowed to equilibrate in a sealed chamber with a large reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[10]
-
Causality : This is an extremely slow method of anti-solvent addition, creating very low levels of supersaturation over days or weeks. This condition is ideal for minimizing nucleation and promoting the growth of a few, large, well-ordered crystals.[10]
Protocol 3.3: Sitting Drop Vapor Diffusion
-
Preparation : Place a small, open vial containing a concentrated solution of the pyrazole derivative (in 0.5-1.0 mL of a "good," higher-boiling point solvent) inside a larger, sealable jar.
-
Reservoir : Add a larger volume (5-10 mL) of the volatile anti-solvent (precipitant) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[10]
-
Sealing : Seal the jar tightly and leave it undisturbed in a location with a stable temperature.
-
Incubation : Allow the system to equilibrate. Crystals will typically form over several days to weeks.
-
Isolation : Once suitable crystals have formed, carefully open the jar, remove the inner vial, and quickly isolate the crystals from the mother liquor.
Slurry Crystallization
A powerful technique for purification and for converting a less stable polymorphic form into a more stable one.
-
Principle : The crude solid is suspended (slurried) in a solvent or solvent mixture in which it has limited solubility. Over time, the solid continuously dissolves and re-precipitates, gradually excluding impurities and converting to the most thermodynamically stable crystal form at that temperature.[11]
-
Causality : The process operates close to the equilibrium solubility. The constant dissolution of less stable forms (which are slightly more soluble) and the re-precipitation of the more stable form drives the transformation. This ripening process effectively "washes" the crystal lattice on a molecular level.
Protocol 3.4: Isothermal Slurry Conversion
-
Suspension : Place the crude solid into a flask with a sufficient volume of a selected solvent or solvent/anti-solvent mixture to create a stirrable slurry. The solid should not fully dissolve.
-
Agitation : Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (24-72 hours).
-
Monitoring : Periodically, take a small sample of the solid, filter it, and analyze it (e.g., by XRPD) to monitor the progress of the polymorphic transformation or purification.
-
Isolation : Once the conversion is complete, collect the solid by vacuum filtration.
-
Washing & Drying : Wash the solid with a small amount of the cold slurry solvent and dry under vacuum.
Troubleshooting Common Crystallization Issues
Table 2: Crystallization Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; cooling/anti-solvent addition too slow; compound is too soluble. | Concentrate the solution by evaporating some solvent; cool to a lower temperature; add more anti-solvent; try a different solvent system. |
| Oiling Out | Supersaturation is too high; cooling is too rapid; poor solvent choice. | Slow down the rate of cooling or anti-solvent addition; increase the starting solvent volume; use a co-solvent to widen the metastable zone.[3] |
| Formation of Fine Powder | Nucleation rate is much higher than growth rate; very high supersaturation. | Reduce the rate of supersaturation generation (slower cooling/addition); use seeding with high-quality crystals of the desired form.[3] |
| Poor Purity / Impurity Inclusion | Crystallization occurred too quickly; poor washing of the crystal cake. | Recrystallize using a slower, more controlled method; ensure the crystal cake is washed thoroughly with cold, fresh solvent. |
| Polymorphic Instability | Crystallization conditions favor a metastable form which converts upon isolation/drying. | Use slurry crystallization in a suitable solvent to convert to the most stable form; carefully control drying temperature and humidity. |
Data Recording and Management
Systematic recording of experimental parameters is crucial for reproducibility and optimization.
Table 3: Template for Crystallization Experiment Log
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Compound ID & Mass (g) | |||
| Crystallization Method | |||
| Solvent(s) | |||
| Solvent Volume (mL) | |||
| Anti-Solvent (if any) | |||
| Anti-Solvent Volume (mL) | |||
| Dissolution Temp. (°C) | |||
| Cooling Rate (°C/hr) | |||
| Addition Rate (mL/min) | |||
| Maturation Time (hr) | |||
| Isolation Temp. (°C) | |||
| Yield (g) | |||
| Yield (%) | |||
| Appearance / Morphology | |||
| Analytical Results (XRPD, etc.) |
The values in this table should be replaced with actual experimental data.[6]
Conclusion
The crystallization of ethylamino pyrazole derivatives is a multifaceted discipline that requires a blend of theoretical understanding and empirical skill. By mastering the principles of supersaturation and thoughtfully selecting and optimizing the appropriate crystallization technique—be it cooling, anti-solvent, vapor diffusion, or slurry conversion—researchers can effectively control the purity, yield, and critical solid-state properties of their target APIs. This guide serves as a foundational resource to empower scientists in navigating the challenges of crystallization and achieving consistent, high-quality results.
References
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SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
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Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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Unknown Author. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
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Patel, S. N., et al. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Gagnon, J., et al. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. PMC. Retrieved from [Link]
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Jones, W., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
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Rahim, M. A., et al. (2018, July 25). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Advanced Science News. Retrieved from [Link]
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Titi, A., et al. (2020, April 1). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Retrieved from [Link]
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Sulzer. (n.d.). Crystallization. Retrieved from [Link]
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Jetir. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Retrieved from [Link]
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Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]
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cdifx. (n.d.). Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]
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MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
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ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
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Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). 272529 Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. Retrieved from [Link]
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Taylor & Francis Online. (2022, March 21). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
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ResearchGate. (n.d.). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Retrieved from [Link]
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Unknown Author. (2019, July 22). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]
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Unknown Author. (n.d.). Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. Retrieved from [Link]
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Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Retrieved from [Link]
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PMC. (2021, February 9). Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. Retrieved from [Link]
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Technobis. (2021, July 6). Co-crystallization. A Perspective on Current Practices. YouTube. Retrieved from [Link]
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Asian Journal of Pharmacy and Pharmacology. (2020, December 19). Co-crystal. Retrieved from [Link]
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Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
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Molecules. (2007, July 19). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Retrieved from [Link]
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IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
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Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
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Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]
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Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking of 1-benzyl-4-(ethylamino)pyrazole
Abstract
Molecular docking is a pivotal computational technique in modern drug discovery, offering predictive insights into the binding behavior of small molecules with macromolecular targets.[1] This guide provides a comprehensive, in-depth protocol for performing ligand docking studies on 1-benzyl-4-(ethylamino)pyrazole , a representative small molecule from the versatile pyrazole class of compounds known for their diverse biological activities.[2] Designed for researchers and scientists in drug development, this document moves beyond a simple list of steps, delving into the causal reasoning behind methodological choices to ensure scientific rigor and reproducibility. We will navigate the complete workflow, from ligand and protein preparation to the execution of the docking simulation and the critical post-docking analysis, using a combination of industry-standard open-source and commercial software tools. The protocols described herein are designed to be self-validating, empowering researchers to generate trustworthy and actionable results.
Introduction: The Rationale and Strategy of Molecular Docking
At its core, molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[3][4] This process simulates the "handshake" between a molecule and its receptor, providing invaluable information for identifying promising drug candidates and optimizing lead compounds.[1][4][5] The fundamental principle involves two key components: a sampling algorithm that generates a variety of ligand conformations (poses) within the protein's binding site, and a scoring function that estimates the binding free energy for each pose.[5][6] A lower docking score typically indicates a more favorable binding energy and a stronger interaction.
This guide will utilize a flexible ligand and a rigid receptor approach, a common and effective strategy in virtual screening campaigns.[4] However, we will also discuss advanced methods like induced-fit docking where receptor flexibility is considered.[7][8]
Workflow Overview
The entire docking process can be visualized as a logical pipeline, ensuring that each step builds upon a well-prepared foundation.
Caption: A high-level overview of the molecular docking workflow.
The Ligand: 1-benzyl-4-(ethylamino)pyrazole
Understanding the ligand's physicochemical properties is paramount for a successful docking study. The target ligand, 1-benzyl-4-(ethylamino)pyrazole, is a derivative of pyrazole. The structure must be accurately represented in three dimensions for the docking algorithm to work correctly.
Ligand Structure and Properties
The 2D structure of the parent compound, 1-benzyl-N-methyl-1H-pyrazol-4-amine, is available on PubChem (CID 206698).[9] For this protocol, we will be using the ethylamino variant.
-
Molecular Formula: C₁₂H₁₅N₃
-
Key Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
Benzyl Group: Provides a significant hydrophobic character and potential for π-π stacking interactions.
-
Ethylamino Group: Contains a hydrogen bond donor (the N-H group) and introduces flexibility.
-
The flexibility of the ligand, particularly the rotatable bonds in the benzyl and ethylamino substituents, must be properly handled by the docking software to explore a comprehensive range of conformations.
Recommended Software and Tools
A variety of software packages, both commercial and open-source, are available for molecular docking.[5][10] For this protocol, we recommend a suite of tools that are widely used, well-validated, and freely available for academic research.
| Tool | Purpose | Website |
| UCSF ChimeraX | Visualization, Protein & Ligand Preparation | |
| AutoDock Tools | Preparing PDBQT files for AutoDock Vina | |
| AutoDock Vina | Core Docking Engine | |
| PubChem | Ligand Structure Retrieval | |
| RCSB PDB | Protein Structure Retrieval |
Note on Commercial Alternatives: For researchers in an industrial setting, commercial packages like Glide (Schrödinger) , GOLD (CCDC) , or OEDocking (OpenEye) offer streamlined workflows and advanced features such as induced-fit docking and sophisticated scoring functions.[5][10][11][12]
Experimental Protocol: Step-by-Step Methodology
This section provides a detailed, step-by-step procedure for docking 1-benzyl-4-(ethylamino)pyrazole into a selected protein target.
PART A: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule and save it in a format that the docking software can use, including partial charges and atom type definitions.[13][14]
Protocol A1: Generating and Preparing the Ligand Structure
-
Obtain 2D Structure: Draw 1-benzyl-4-(ethylamino)pyrazole in a chemical drawing tool like MarvinSketch or ChemDraw, or obtain its SMILES string (CCNC1=CN(N=C1)CC2=CC=CC=C2).
-
Generate 3D Coordinates:
-
Use UCSF ChimeraX. Go to File > Open and enter the SMILES string. ChimeraX will automatically generate a 3D structure.
-
Rationale: The initial 3D structure is a starting point. Its geometry must be optimized to find a low-energy, physically plausible conformation.
-
-
Perform Energy Minimization:
-
In ChimeraX, with the ligand selected, use the Minimize Structure tool. This will optimize the geometry and relieve any steric strain.
-
-
Add Hydrogens and Assign Charges:
-
This step is often handled by specialized tools. We will use AutoDock Tools (ADT) for this purpose.
-
Save the minimized structure from ChimeraX as a .mol2 file.
-
Open the .mol2 file in ADT.
-
Go to Ligand > Input > Open.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT. This will automatically add Gasteiger charges and define rotatable bonds.[15]
-
Rationale: The PDBQT format contains essential information for AutoDock Vina, including atomic partial charges (Q) and atom types (T), and defines the ligand's rotatable torsions.[13]
-
PART B: Receptor Preparation
Receptor preparation involves cleaning the crystal structure of a protein to remove extraneous molecules and prepare it for the docking simulation.[16][17]
Protocol B1: Selecting and Preparing the Protein Target
-
Select a Target Protein: For this example, we will use Proto-oncogene tyrosine-protein kinase ABL1 (c-Abl) , a common target for pyrazole-containing inhibitors. We will use the PDB entry 2HYY , which shows c-Abl in complex with the inhibitor Nilotinib.
-
Rationale: Starting with a protein structure that has a co-crystallized ligand helps in defining the binding site and validating the docking protocol (see Part D). A resolution of <2.5 Å is generally recommended.
-
-
Download and Clean the Structure:
-
In ChimeraX, fetch the structure using the command open 2HYY.
-
The structure contains the protein, the inhibitor, and water molecules.
-
Delete water molecules and other non-essential ions. In ChimeraX, use the command delete ~protein & ~ligand.
-
Rationale: Water molecules in the binding site can be critical for binding, but for a standard docking protocol, they are typically removed to simplify the calculation. Advanced methods can treat key water molecules explicitly.[17]
-
-
Prepare the Protein for Docking:
-
Use the Dock Prep tool in ChimeraX (Tools > Structure Preparation > Dock Prep).
-
This tool will add hydrogens, repair incomplete side chains, and remove alternate conformations.[18]
-
Save the prepared protein as a .pdb file.
-
-
Convert to PDBQT Format:
-
Open the cleaned .pdb file in AutoDock Tools.
-
Go to Grid > Macromolecule > Choose. Select the protein.
-
ADT will add Kollman charges and merge non-polar hydrogens. Save the final receptor as a .pdbqt file.
-
Rationale: Similar to the ligand, the receptor PDBQT file contains the necessary charge and atom type information for Vina.
-
PART C: Docking Simulation with AutoDock Vina
This phase involves defining the search space and running the docking algorithm.
Protocol C1: Grid Box Definition and Vina Execution
-
Define the Binding Site (Grid Box): The grid box is a three-dimensional cube that defines the search space for the ligand docking.[3]
-
Method: The easiest way is to use the co-crystallized ligand as a guide. In ChimeraX, with the original 2HYY structure open, select the co-crystallized inhibitor (Nilotinib).
-
Use the AutoDock Vina tool in ChimeraX (Tools > Surface/Binding Analysis > AutoDock Vina).
-
With the inhibitor selected, click "Set receptor binding site to be ligand". This will automatically center the grid box on the ligand and set an appropriate size.
-
Record the center coordinates (X, Y, Z) and size dimensions (X, Y, Z) . A typical size is around 25x25x25 Ångstroms.
-
Rationale: The grid box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.
-
-
Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with the values from the previous step.
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.
-
num_modes : The number of binding poses to generate.
-
-
Run AutoDock Vina:
-
Open a command-line terminal in the folder containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
-
This command will run the docking simulation and save the results in output_poses.pdbqt and a log file.
-
Post-Docking Analysis: From Data to Insight
Interpreting Docking Scores and Poses
The output log file (output_log.txt) will contain a table of the generated binding poses, ranked by their binding affinity scores.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.105 | 3.578 |
| ... | ... | ... | ... |
-
Binding Affinity: This score is an estimate of the binding free energy. More negative values suggest stronger binding.[3]
-
RMSD: The root-mean-square deviation values compare the atomic coordinates of the current pose to the best pose (mode 1). A low RMSD (< 2.0 Å) between different poses suggests they belong to the same binding cluster.[20]
Visualization and Interaction Analysis
The most crucial step is to visualize the top-ranked pose and analyze its interactions with the protein.
Protocol D1: Visualizing and Analyzing Interactions
-
Load Structures in ChimeraX: Open the prepared receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt).
-
Focus on the Best Pose: The output file contains multiple poses. Select the first (top-ranked) pose for initial analysis.
-
Identify Key Interactions: Use ChimeraX's Find H-Bonds tool and visual inspection to identify key interactions.
-
Hydrogen Bonds: Look for H-bonds between the ligand's ethylamino group and polar residues in the active site.
-
Hydrophobic Interactions: Observe how the benzyl group fits into hydrophobic pockets of the receptor.
-
π-π Stacking: Check for potential stacking interactions between the pyrazole or benzyl rings and aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).
-
Caption: Key molecular interactions between the ligand and target protein.
Protocol Validation: Ensuring Trustworthiness
A critical step to ensure your docking protocol is reliable is to perform a re-docking experiment.[21][22]
Protocol D2: Re-docking Validation
-
Extract the Native Ligand: From the original PDB structure (2HYY), extract the co-crystallized ligand (Nilotinib) and save it as a separate file.
-
Prepare the Native Ligand: Prepare this ligand using the same procedure as in Protocol A1 .
-
Dock the Native Ligand: Run the docking simulation using the prepared native ligand and the same grid box parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Interpretation: An RMSD value below 2.0 Å is generally considered a success, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[20] This validates the parameters and methods used.
-
Conclusion and Further Steps
This application note has provided a comprehensive and scientifically grounded protocol for the molecular docking of 1-benzyl-4-(ethylamino)pyrazole. By following these detailed steps—from meticulous preparation of both ligand and receptor to rigorous post-docking analysis and validation—researchers can generate reliable predictions of binding modes and affinities.
The results from such a study serve as a powerful hypothesis-generation tool. Promising candidates identified through this in silico screening should subsequently be prioritized for experimental validation through binding assays to confirm their biological activity.
References
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Rhodium™ Molecular Docking Software | SwRI. (n.d.). Retrieved February 17, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. Retrieved February 17, 2026, from [Link]
-
OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved February 17, 2026, from [Link]
-
Protein Preparation for Molecular Docking | Step-by-Step Concepts. (2026, February 9). YouTube. Retrieved February 17, 2026, from [Link]
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). A review of protein-small molecule docking methods. Ovid. Retrieved February 17, 2026, from [Link]
-
CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved February 17, 2026, from [Link]
-
Bolivar, S. (2020). Molecular Docking Protocol. ResearchGate. Retrieved February 17, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 17, 2026, from [Link]
-
Salmaso, V., & Moro, S. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved February 17, 2026, from [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved February 17, 2026, from [Link]
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BioExcel. (n.d.). Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). Retrieved February 17, 2026, from [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 12). YouTube. Retrieved February 17, 2026, from [Link]
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Meiler Lab. (n.d.). Ligand Docking. Retrieved February 17, 2026, from [Link]
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Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved February 17, 2026, from [Link]
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Molecular Docking - An easy protocol. (n.d.). Retrieved February 17, 2026, from [Link]
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Barakat, K. H. (2009). Molecular Docking Tutorial. Retrieved February 17, 2026, from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved February 17, 2026, from [Link]
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Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved February 17, 2026, from [Link]
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ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved February 17, 2026, from [Link]
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Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube. Retrieved February 17, 2026, from [Link]
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Schrödinger. (n.d.). Docking and scoring. Retrieved February 17, 2026, from [Link]
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PubChem. (n.d.). Pyrazole, 1-benzyl-4-(methylamino)-. Retrieved February 17, 2026, from [Link]
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ResearchGate. (n.d.). Structure of different drugs based on (a) pyrazoles and (b) some of... Retrieved February 17, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(ethylamino)pyrazole
Welcome to the technical support center dedicated to the synthesis of 1-benzyl-4-(ethylamino)pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate common challenges and significantly improve your reaction yields. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 1-benzyl-4-(ethylamino)pyrazole?
There are two principal and scientifically sound routes for the synthesis of 1-benzyl-4-(ethylamino)pyrazole. The choice between them often depends on the availability of starting materials and the specific challenges encountered in your laboratory.
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Route A: Stepwise Functionalization of a Pyrazole Core. This is a classic and robust approach that involves the sequential installation of the required functional groups onto a pyrazole scaffold. It typically begins with the N-benzylation of a commercially available 4-substituted pyrazole (like 4-nitropyrazole), followed by modification of the 4-position substituent to the desired ethylamino group. A common pathway is the reduction of a nitro group to an amine, followed by ethylation.[1][2]
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Route B: Palladium-Catalyzed Cross-Coupling. This modern approach leverages the power of transition-metal catalysis, specifically the Buchwald-Hartwig amination.[3][4] This method involves coupling a 1-benzyl-4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with ethylamine in the presence of a palladium catalyst and a suitable ligand.[4][5]
Q2: My N-benzylation of 4-nitropyrazole gives a mixture of regioisomers. How can I improve the selectivity for the desired N1-benzyl product?
Regioselectivity in the N-alkylation of pyrazoles is a common challenge due to the presence of two reactive nitrogen atoms.[6] The formation of the N1 versus the N2 isomer can be influenced by several factors:
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Steric Hindrance: The substituent at the 3- and 5-positions of the pyrazole ring can sterically direct the incoming benzyl group to the less hindered nitrogen.
-
Reaction Conditions: The choice of base and solvent system is critical. Using a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF typically favors the thermodynamically more stable N1-substituted product. In contrast, phase-transfer catalysis conditions can sometimes lead to mixtures.[7]
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Nature of the Electrophile: While benzyl chloride is standard, using benzyl bromide might alter the reaction kinetics and, in some cases, selectivity.
For a detailed protocol on selective N-alkylation, please refer to the experimental section below.
Q3: What are the best practices for the reduction of the 4-nitropyrazole intermediate?
The reduction of an aromatic nitro group is a well-established transformation, but its efficiency can be substrate-dependent. For 1-benzyl-4-nitropyrazole, catalytic hydrogenation is the most effective and cleanest method.[2]
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Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice. A 5-10% loading is typically sufficient.
-
Hydrogen Source: Hydrogen gas (H₂) at pressures from atmospheric to 50 psi is effective. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed, which may be more convenient for labs not equipped for high-pressure hydrogenations.
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Solvent: Protic solvents like ethanol, methanol, or ethyl acetate are ideal as they facilitate proton transfer during the reduction.
It is crucial to monitor the reaction by TLC or LC-MS to ensure complete conversion, as incomplete reduction can complicate downstream purification.
Q4: I am struggling with low yields in the final N-ethylation step. What am I doing wrong?
Low yields in the N-ethylation of 4-amino-1-benzylpyrazole can stem from several issues, primarily over-alkylation (formation of a diethylamino group) or competing side reactions. To mitigate this, consider the following:
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Reductive Amination: This is often the superior method for achieving mono-alkylation. Reacting the 4-amino-1-benzylpyrazole with acetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) will cleanly provide the desired N-ethylamino product.[8][9] This method avoids the use of harsh alkylating agents.
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Direct Alkylation Control: If using an alkylating agent like ethyl iodide or ethyl bromide, it is critical to control the stoichiometry. Use of 1.0 to 1.1 equivalents of the ethylating agent and a non-nucleophilic base (e.g., diisopropylethylamine) at controlled temperatures can minimize over-alkylation.
Troubleshooting Guide: Improving Your Yield
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-Benzylation (Route A) | 1. Incomplete deprotonation of the pyrazole. 2. Poor regioselectivity leading to a mixture of N1 and N2 isomers. 3. Degradation of starting material or product. | 1. Use a strong base like NaH in an anhydrous aprotic solvent (e.g., DMF, THF). Ensure the pyrazole is fully dissolved before adding the base. 2. Perform the reaction at a lower temperature (0 °C) to favor the thermodynamic N1 product.[2] 3. Ensure all reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent side reactions. |
| Incomplete Nitro Group Reduction (Route A) | 1. Inactivated or insufficient catalyst (Pd/C). 2. Insufficient hydrogen pressure or poor mixing. 3. Presence of catalyst poisons in the substrate or solvent. | 1. Use fresh, high-quality Pd/C. Ensure the catalyst is not old or has been improperly stored. Increase catalyst loading if necessary. 2. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. If using a balloon, ensure it is adequately filled. 3. Purify the 1-benzyl-4-nitropyrazole intermediate carefully before reduction. Sulfur-containing impurities are known catalyst poisons. |
| Formation of Di-ethylated Byproduct (Route A) | 1. Excess ethylating agent used. 2. Reaction temperature is too high, increasing reactivity. 3. Strong base leading to multiple deprotonations. | 1. Switch to reductive amination with acetaldehyde and NaBH(OAc)₃ for superior control.[10] 2. If direct alkylation is necessary, use precisely one equivalent of ethyl iodide/bromide and a hindered base like DIPEA. Monitor the reaction closely by TLC and stop it upon consumption of the starting material. |
| Low Yield in Buchwald-Hartwig Amination (Route B) | 1. Inappropriate ligand or palladium source. 2. Presence of β-hydrogens on ethylamine leading to β-hydride elimination. 3. Catalyst deactivation. 4. Ineffective base. | 1. For primary alkylamines like ethylamine, copper(I) iodide (CuI) mediated coupling can be more effective than palladium-based systems to avoid β-hydride elimination.[4] 2. If using a palladium catalyst, select a bulky electron-rich ligand such as tBuDavePhos, which has been shown to be effective for C-N coupling on pyrazoles.[4] 3. Ensure the reaction is run under strictly anaerobic and anhydrous conditions. Degas all solvents and reagents. 4. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[11] |
| Difficult Product Purification | 1. Presence of closely related impurities (e.g., regioisomers, over-alkylated products). 2. Product is an oil and difficult to crystallize. | 1. For basic amine products, purification can be achieved by forming the hydrochloride (HCl) salt. This can often be selectively crystallized from a suitable solvent system, leaving organic impurities behind.[12] 2. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the basic product from streaking on the silica gel. |
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the two primary synthetic routes.
Route A: Stepwise Functionalization Workflow
Caption: Synthetic workflow for Route A.
Route B: Buchwald-Hartwig Amination Workflow
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Technical Support Center: Purification of 1-benzyl-4-(ethylamino)pyrazole
Welcome to the technical support guide for the purification of 1-benzyl-4-(ethylamino)pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable pyrazole intermediate in high purity. The inherent basicity of the aminopyrazole core, combined with potential side products from its synthesis, often requires a nuanced and optimized purification strategy. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when handling this compound for the first time.
Q1: What are the expected physical properties and common impurities of 1-benzyl-4-(ethylamino)pyrazole?
While specific experimental data for 1-benzyl-4-(ethylamino)pyrazole is not broadly published, we can infer its properties from closely related analogs like 1-benzyl-N-methylpyrazol-4-amine.[1] It is expected to be a solid or a high-boiling point oil at room temperature and will exhibit basic properties due to the presence of two addressable nitrogen atoms.
Common impurities are typically remnants or byproducts of the synthesis, which often involves the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[2][3]
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Benzylhydrazine, 1,3-dicarbonyl precursors | Incomplete reaction |
| Reaction Intermediates | Pyrazoline intermediates | Incomplete cyclization or aromatization[2] |
| Isomeric Byproducts | Regioisomers | Use of unsymmetrical 1,3-dicarbonyl compounds[2] |
| Side-Reaction Products | Colored degradation products | Side reactions involving the hydrazine starting material can produce colored impurities.[2] |
Q2: My crude reaction mixture is a dark brown or reddish oil. Is this typical?
Yes, this is a very common observation. Hydrazine derivatives, which are key starting materials in pyrazole synthesis, are susceptible to air oxidation and can participate in side reactions that produce highly colored impurities.[2] While visually concerning, these impurities are often present in small quantities and can typically be removed with the right purification strategy.
Q3: My compound is streaking severely on a standard silica gel TLC plate. What is happening?
This is the most frequent issue encountered. The streaking is a classic sign of strong interaction between your basic compound and the acidic surface of the silica gel. The lone pair on the ethylamino group's nitrogen and the pyridine-like nitrogen of the pyrazole ring act as Lewis bases, forming strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface.[4][5] This leads to slow, uneven movement up the plate, resulting in a streak rather than a compact spot.
Q4: How can I fix the TLC streaking to get a reliable Rf value?
To obtain sharp, reliable spots on your TLC plate, you must neutralize the acidic nature of the silica. The most effective method is to add a small amount of a volatile base to your eluent (the mobile phase). A common choice is triethylamine (Et₃N) or ammonia in methanol.
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Recommended TLC Eluent: Start with a base mixture of Hexane/Ethyl Acetate (e.g., 7:3) and add 0.5-1% triethylamine. For example, to 10 mL of your eluent, add 50-100 µL of Et₃N.
This addition deactivates the acidic sites on the silica, allowing your basic compound to travel up the plate based on polarity without unwanted ionic interactions.[5]
Section 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to more complex purification challenges.
Problem 1: Poor Separation During Column Chromatography
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Symptom: Your product co-elutes with one or more impurities, resulting in impure fractions even after running a long column.
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Causality Analysis: This issue arises from either an improperly chosen solvent system or, more likely, the on-column interactions previously observed with TLC streaking. The same forces causing streaking on a TLC plate will cause broad peaks and poor separation on a column.
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Solution Pathway:
-
Deactivate the Silica Gel (CRITICAL STEP): Never attempt to purify this compound on a standard silica gel column without deactivation. The most reliable method is to prepare the column slurry with a solvent system that already contains a base.[4]
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Optimize the Mobile Phase: Use the modified TLC system (with ~1% triethylamine) as your guide. The ideal solvent system should give your product an Rf value between 0.25 and 0.35 for optimal separation.
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Employ Gradient Elution: If multiple impurities are present, a gradient elution is often more effective than an isocratic (constant solvent mixture) one. Start with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% Et₃N) and gradually increase the polarity by increasing the percentage of ethyl acetate.[6] This will elute non-polar impurities first, followed by your product, and finally any more polar impurities.
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Problem 2: Low or Zero Recovery from the Silica Gel Column
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Symptom: After loading your crude material and running the column, you collect fractions but find very little or none of your desired product.
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Causality Analysis: This is an extreme case of the basicity problem. Your compound has irreversibly adsorbed onto the acidic silica gel. It is effectively "stuck" at the top of the column and will not elute under standard chromatographic conditions.
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Solution Pathway:
-
Primary Solution: Use deactivated silica as described above. This is the most common and effective solution.
-
Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Neutral alumina is a good alternative for basic compounds as it lacks the strong acidity of silica.[4]
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Last Resort - Salvage Procedure: If you suspect your compound is stuck on a column, you may be able to salvage it by flushing the column with a very strong, basic solvent system. Try flushing with 5-10% methanol in dichloromethane containing 2-3% ammonium hydroxide. This is a harsh treatment and may elute other impurities, but it can recover your material.
-
Problem 3: The Purified Product Fails to Crystallize
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Symptom: After chromatography, you have an oil that refuses to solidify, even though you expect a solid product.
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Causality Analysis: Crystallization is a process of purification itself and requires a high degree of initial purity. The presence of even minor impurities can inhibit the formation of a crystal lattice. Alternatively, the wrong solvent or combination of solvents is being used.
-
Solution Pathway:
-
Verify Purity: Before attempting crystallization, ensure your material is >95% pure by ¹H NMR and/or LC-MS. If it is not, a second chromatographic purification may be necessary.
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Systematic Solvent Screening: Use a small amount of your oil (~20-30 mg) for screening. Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, diethyl ether) and solvent/anti-solvent pairs. A good pair consists of a solvent in which your compound is soluble (e.g., ethanol, ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., water, hexane).[5]
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Recrystallization Protocol: Dissolve your compound in a minimum amount of a hot solvent in which it is soluble. Then, slowly add a cold anti-solvent dropwise until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote crystal growth.[7]
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Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed" crystal from a previous successful batch.
-
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Analytical Thin-Layer Chromatography (TLC)
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Preparation: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Eluent Preparation: Prepare your mobile phase. A good starting point is 70:30 Hexane:Ethyl Acetate + 1% Triethylamine .
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Spotting: Use a capillary tube to spot a small amount of your dissolved sample onto the baseline of a silica gel TLC plate.
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Development: Place the plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: Calculate the Rf (retention factor) for each spot. A clean product will show a single, round spot.
SOP-02: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add your calculated amount of silica gel to your initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% Et₃N). Stir to create a uniform slurry.
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Column Packing: Pour the slurry into your column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of your eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% EtOAc over several column volumes.
-
Fraction Analysis: Analyze the collected fractions by TLC (using SOP-01) to identify which ones contain your pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.
Section 4: Visual Workflow
The following diagram outlines a decision-making process for purifying 1-benzyl-4-(ethylamino)pyrazole after the initial reaction workup.
Caption: Purification strategy decision tree.
References
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Technical Support Center: Optimizing Reaction Temperature for N-Ethylation of Pyrazoles
Welcome to the technical support center for N-ethylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but nuanced transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the N-ethylation of pyrazoles?
Temperature is a primary lever for controlling both the rate and the outcome of a chemical reaction. In pyrazole N-ethylation, its influence is multifaceted:
-
Reaction Rate: As with most reactions, increasing the temperature generally increases the rate by providing the necessary activation energy. However, an excessively high temperature can lead to decomposition of starting materials, reagents, or products.
-
Regioselectivity: For unsymmetrically substituted pyrazoles, ethylation can occur at two different nitrogen atoms (N1 and N2), leading to a mixture of regioisomers.[1][2] Temperature can influence the ratio of these isomers. Often, the formation of one isomer may be kinetically favored, while the other is thermodynamically more stable. Lowering the temperature can sometimes enhance selectivity by favoring the kinetic product or by allowing the system to equilibrate to the thermodynamic product if the reaction is reversible under certain conditions.[1]
-
Side Reactions: Higher temperatures can promote undesired side reactions, such as decomposition of the ethylating agent or polymerization, leading to lower yields and complex purification.
Q2: I'm setting up a new N-ethylation reaction. What's a good starting temperature?
A prudent approach is to start at a moderate temperature and adjust based on reaction monitoring. A reliable starting point for many base-mediated ethylations (e.g., using ethyl iodide or ethyl bromide with a base like K₂CO₃ or NaH) is room temperature (20-25 °C).[3]
-
Initial Setup: Begin the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after 1-2 hours.
-
No Reaction: If no product is observed, gradually increase the temperature in 15-20 °C increments (e.g., to 40 °C, then 60 °C), allowing the reaction to stir for a few hours at each new setpoint. Many standard procedures cite temperatures ranging from room temperature up to 80 °C.[1][4]
-
Fast Reaction/Side Products: If the reaction proceeds too quickly or multiple side products appear, the initial temperature is likely too high. Consider running the reaction at a lower temperature (e.g., 0 °C).
Q3: How exactly does temperature affect the N1/N2 isomer ratio?
The effect of temperature on regioselectivity is tied to the activation energies for the formation of the N1 and N2 isomers. The difference in these activation energies determines the selectivity.[4]
-
Kinetic vs. Thermodynamic Control: If the activation energy for forming one isomer (e.g., the less sterically hindered N1-ethyl product) is lower, it will form faster and be the kinetic product. The other isomer may be more stable overall (the thermodynamic product).
-
Temperature's Role: Lowering the temperature can amplify the difference in reaction rates between the two pathways, potentially leading to higher selectivity for the kinetic product. Conversely, a higher temperature provides enough energy to overcome both activation barriers and may lead to a product ratio that reflects the relative thermodynamic stabilities of the isomers, often resulting in a less selective mixture.[1][4] Computational studies have shown that even a small energy difference of 3 kcal/mol can dramatically shift the product ratio at a given temperature.
Troubleshooting Guide
Problem: My reaction has a very low yield or has not worked at all.
Low yield is a common issue that can often be resolved by systematically evaluating reaction parameters, with temperature being a key variable.
dot
Caption: A logical workflow for troubleshooting low pyrazole yield.
Causality and Actionable Advice:
-
Insufficient Activation Energy: The most common reason for a reaction failing at room temperature is insufficient energy to overcome the activation barrier.
-
Solution: Gently heat the reaction. Increase the temperature stepwise to 40-50 °C, then to 60-80 °C if necessary, monitoring by TLC/LC-MS. Many N-alkylations require moderate heating to proceed at a reasonable rate.[1]
-
-
Reagent or Product Decomposition: If you observe darkening of the reaction mixture (tar formation) or a smear on your TLC plate, the temperature is likely too high.
-
Solution: Rerun the reaction at a lower temperature. Start at 0 °C and allow it to slowly warm to room temperature. This is particularly important if your pyrazole or ethylating agent has sensitive functional groups.
-
Problem: I'm getting a mixture of N1 and N2 ethylated isomers that are difficult to separate.
This is the classic challenge of pyrazole alkylation. While factors like sterics and solvent choice are crucial, temperature provides a powerful tool for optimization.[1]
dot
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
Causality and Actionable Advice:
-
Kinetic Control: Often, the two isomers form at different rates. By lowering the temperature, you can slow both reactions down, but the rate of the faster reaction (leading to the kinetic product) will be reduced less, thereby increasing its proportion in the final mixture.
-
Solution: Perform a temperature screen from 0 °C to room temperature. Run small-scale parallel reactions at 0 °C, 10 °C, and 25 °C. Analyze the N1/N2 ratio by ¹H NMR or LC-MS to identify the optimal temperature for selectivity.
-
-
Solvent and Base Interplay: The effect of temperature is strongly linked to the solvent and base system. For instance, the K₂CO₃/DMSO system is known to be effective for regioselective N1-alkylation.[5] The optimal temperature for this system may differ from that of a NaH/THF system. Fluorinated alcohols like TFE or HFIP have also been shown to dramatically improve regioselectivity, often at room temperature.
Experimental Protocols
Protocol 1: General Temperature Screening for N-Ethylation
This protocol is designed to efficiently identify a suitable temperature range for a new pyrazole substrate.
Materials:
-
Pyrazole substrate (1.0 eq)
-
Ethyl iodide or ethyl bromide (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Small reaction vials with stir bars
-
Heating block with temperature control
Procedure:
-
To three separate vials, add the pyrazole (e.g., 0.1 mmol), base (0.2 mmol), and solvent (0.5 mL).
-
Place the vials in a heating block and set them to three different temperatures: 25 °C, 50 °C, and 75 °C. Allow them to stir for 15 minutes.
-
Add the ethylating agent (e.g., 0.12 mmol) to each vial.
-
Allow the reactions to stir for 4 hours.
-
After 4 hours, take a small aliquot from each reaction, quench with a drop of water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS.
-
Analysis: Compare the three reactions for product formation, consumption of starting material, and formation of impurities. This will give you a clear indication of the optimal temperature range to pursue for a larger-scale reaction.
Data Presentation: Effect of Temperature on Ethylation
The following table illustrates hypothetical but representative data from a temperature screening experiment for the ethylation of 3-phenyl-1H-pyrazole.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of N1-isomer (%) | Yield of N2-isomer (%) | N1:N2 Ratio | Observations |
| 25 | 24 | 65 | 45 | 15 | 3:1 | Slow reaction, moderate selectivity |
| 50 | 8 | 98 | 70 | 25 | 2.8:1 | Good conversion, slightly lower selectivity |
| 80 | 3 | >99 | 65 | 33 | ~2:1 | Fast reaction, significant loss of selectivity |
| 0 | 48 | 40 | 35 | 5 | 7:1 | Very slow, but highest selectivity |
References
-
Pascual, B., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(16), 8769-8774. [Link]
-
Pascual, B., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11075–11083. [Link]
-
Haskins, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Boruah, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
Jurado, D., et al. (2003). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Pascual, B., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Chen, J., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]
- Google Patents. (1996).
-
Liu, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
Sources
Technical Support Center: Purification of 4-(Ethylamino)pyrazole
Welcome to the technical support center for the purification of 4-(ethylamino)pyrazole and related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of removing benzyl impurities from their reaction mixtures. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of 4-(ethylamino)pyrazole, particularly after a debenzylation reaction.
Issue 1: Incomplete Debenzylation Reaction
Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of the N-benzyl protected starting material remaining.
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, poisoned, or of insufficient quantity.
-
Causality: Palladium catalysts facilitate the transfer of hydrogen to the benzyl group, cleaving the C-N bond. Catalyst activity can be diminished by exposure to air, moisture, or certain functional groups (like sulfur) that bind to the palladium surface, rendering it inactive.[1]
-
Solution:
-
Use fresh, high-quality 10% Pd/C. For problematic reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[2]
-
Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent oxidation.
-
Increase the catalyst loading, typically starting from 10-20% by weight of the substrate.[3]
-
-
-
Inefficient Hydrogen Donor: The choice and amount of hydrogen donor are critical for catalytic transfer hydrogenation (CTH).[3]
-
Causality: In CTH, a donor molecule provides the hydrogen in situ. The efficiency of this process depends on the donor's ability to readily transfer hydrogen to the catalyst surface.
-
Solution:
-
Ammonium formate is a common and effective hydrogen donor.[3][4] Use 3-5 equivalents per benzyl group to be removed.[3]
-
Formic acid can also be used, but it may require a larger amount of palladium catalyst.[5] Note that this creates an acidic medium, which might not be suitable for all substrates.[4]
-
Other donors like cyclohexene or 1,4-cyclohexadiene can also be employed, sometimes requiring an acid co-catalyst.[6]
-
-
-
Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact reaction rates.
-
Causality: The debenzylation reaction rate is influenced by solvent polarity and temperature. Solvents that can dissolve the substrate and the hydrogen donor while facilitating interaction with the solid catalyst are ideal.
-
Solution:
-
Refluxing the reaction mixture in a suitable solvent like methanol or ethanol can increase the reaction rate.[4]
-
The choice of solvent can affect the efficiency of hydrogenolysis, with the following ascending order of efficiency reported for some O-benzyl deprotections: toluene < MeOH < EtOH << AcOH < THF.[2]
-
-
Issue 2: Difficulty in Removing Benzyl-Related Impurities Post-Reaction
Symptom: After filtration of the catalyst and solvent evaporation, NMR or LC-MS analysis indicates the presence of residual benzyl alcohol, benzaldehyde, or toluene in the 4-(ethylamino)pyrazole product.
Probable Causes & Solutions:
-
Formation of Byproducts: Toluene is the expected byproduct of debenzylation. Benzyl alcohol and benzaldehyde can form from the benzyl group, especially under oxidative conditions.[7]
-
Causality: The cleaved benzyl group forms toluene. If any oxidative processes occur, toluene can be oxidized to benzyl alcohol, which can be further oxidized to benzaldehyde.[8][9]
-
Solution:
-
Aqueous Workup: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic 4-(ethylamino)pyrazole, moving it to the aqueous layer. The non-polar benzyl impurities will remain in the organic layer. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities.[10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should effectively separate the non-polar benzyl impurities from the more polar 4-(ethylamino)pyrazole product. For basic compounds like pyrazoles, deactivating the silica gel with triethylamine can prevent product loss on the column.[11]
-
Crystallization: If the 4-(ethylamino)pyrazole is a solid, recrystallization can be a highly effective purification method.[12] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[11] Some pyrazoles can be purified by converting them into acid addition salts, which are then crystallized.
-
-
Issue 3: Product is Unstable and Decomposes During Purification
Symptom: The desired 4-(ethylamino)pyrazole product degrades during column chromatography or upon standing.
Probable Causes & Solutions:
-
Acid Sensitivity: The pyrazole ring system or the ethylamino group may be sensitive to the acidic nature of standard silica gel.
-
Causality: The lone pairs on the nitrogen atoms of the pyrazole and the amino group can interact with acidic silanol groups on the silica surface, potentially leading to degradation.
-
Solution:
-
Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.[11]
-
Alternative Stationary Phases: Consider using neutral alumina as the stationary phase for chromatography.
-
Avoid Harsh Acids: During workup, use mild acidic conditions and avoid prolonged exposure.
-
-
-
Oxidative Instability: The ethylamino group may be susceptible to air oxidation.
-
Causality: Amines can be prone to oxidation, leading to colored impurities.
-
Solution:
-
Handle the purified product under an inert atmosphere (nitrogen or argon).
-
Store the purified compound at low temperatures and protected from light.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common benzyl-related impurities I should expect?
A1: The primary byproduct of a successful debenzylation is toluene . However, depending on the reaction conditions and workup, you may also encounter benzyl alcohol and benzaldehyde .[7][13] These can arise from the starting materials or side reactions. It is also possible to have residual starting material, the N-benzyl-4-(ethylamino)pyrazole .
Q2: Which analytical techniques are best for detecting benzyl impurities in my 4-(ethylamino)pyrazole mixture?
A2: A combination of techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for separating and quantifying the polar 4-(ethylamino)pyrazole from the less polar benzyl impurities like toluene, benzyl alcohol, and benzaldehyde.[7][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying and quantifying volatile impurities such as toluene.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can readily identify the characteristic aromatic signals of the benzyl group (typically in the 7.2-7.4 ppm range) and the benzylic protons (CH₂) if present in the starting material or benzyl alcohol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[7]
Q3: Can I use an alternative to catalytic hydrogenation for debenzylation?
A3: Yes, several other methods exist, though they may have different substrate compatibilities:
-
Dissolving Metal Reduction: Using sodium in liquid ammonia can be effective for N-debenzylation of aromatic heterocycles, often without affecting other functional groups like esters.[15]
-
Oxidative Cleavage: In some cases, oxidative methods can be used to remove benzyl groups.[16] For instance, treatment with potassium tert-butoxide/DMSO and oxygen has been reported for the N-debenzylation of various nitrogen-containing heterocycles.[1][17]
-
Acid-Mediated Deprotection: For certain N-protected pyrazoles, like those with a 4-methoxybenzyl (PMB) group, deprotection can be achieved with trifluoroacetic acid (TFA).[18][19][20]
Q4: My debenzylation is very slow. What can I do to speed it up?
A4: To accelerate a slow debenzylation reaction:
-
Increase Temperature: Gently heating the reaction mixture, for example to reflux in methanol or ethanol, can significantly increase the reaction rate.[4]
-
Increase Catalyst Loading: Doubling the weight percent of the Pd/C catalyst can improve the rate.
-
Check Hydrogen Donor Stoichiometry: Ensure you are using a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).[3]
-
Solvent Choice: As mentioned earlier, the solvent can play a crucial role. Acetic acid can sometimes accelerate the reaction but be mindful of its acidity.[2]
-
Agitation: Ensure vigorous stirring to maintain good contact between the substrate, the soluble hydrogen donor, and the heterogeneous catalyst.
Q5: I see a new, more polar spot on my TLC after the reaction that isn't my product. What could it be?
A5: A new, more polar spot could be a byproduct of over-reduction or side reactions. If your pyrazole ring contains other reducible functional groups (e.g., a nitro group or a double bond), these may have been reduced under the hydrogenation conditions. It is also possible that the pyrazole ring itself has been partially hydrogenated, although this is less common with Pd/C compared to more aggressive catalysts like platinum or rhodium.[2] LC-MS analysis would be the best way to identify this unknown byproduct.
Section 3: Data & Protocols
Data Presentation
Table 1: Comparison of Common Catalytic Transfer Hydrogenation (CTH) Conditions for Debenzylation
| Catalyst | Hydrogen Donor | Solvent | Temperature | Typical Reaction Time | Reference |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10-60 min | [4] |
| 10% Pd/C | Formic Acid | Methanol | Room Temp - Reflux | Variable | [5] |
| Pd(OH)₂/C | H₂ (gas) | Acetic Acid | Room Temp | Overnight | [21] |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | 1-5 hours | [4] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is a standard and often effective method for N-debenzylation.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the N-benzyl-4-(ethylamino)pyrazole (1 equivalent) in dry methanol (approximately 10-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on Carbon (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (3-5 equivalents) in a single portion.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol or chloroform.[4]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-(ethylamino)pyrazole.
-
-
Purification: Proceed with one of the purification methods described in Issue 2.
Visualizations
Workflow for Troubleshooting Benzyl Impurity Removal
Caption: Decision workflow for selecting a purification method.
References
-
Siya Ram, & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418.
-
Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]
-
Applied Catalyst. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of sugar derivatives. [Link]
-
Rao, T. S., & Pandey, P. S. (2004). An Efficient Method for the N‐Debenzylation of Aromatic Heterocycles. Synthetic Communications, 34(17), 3121-3127. [Link]
-
Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5), 761-770. [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
-
Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555. [Link]
-
Holzer Group. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. [Link]
-
Song, G.-Q., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]
- Rao, T. S., & Pandey, P. S. (2004). An Efficient Method for the N‐Debenzylation of Aromatic Heterocycles.
- Google Patents. (n.d.).
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121-126. [Link]
-
SilaCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science, 47, 121-6. [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402. [Link]
-
Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121-126. [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]
-
J. Org. Chem. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
RASĀYAN Journal of Chemistry. (2021). selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis. [Link]
-
Shodhganga. (n.d.). Functionalized Imidazolium-Based Permanganate Organic-Inorganic Hybrid as Internal Oxidative Catalyst for Controlled Oxidation of Benzyl Alcohols. [Link]
-
Academia Sinica. (n.d.). SYNTHESIS AND REACTIONS OF N-SUBSTITUTED PYRAZOLO-3- SULFOLENES. [Link]
-
YouTube. (2020, March 17). Oxidation at the Benzylic Position with KMnO4 and MnO2. [Link]
-
Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- Google Patents. (n.d.).
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Technical Support Center: Catalyst Selection for Efficient Pyrazole Functionalization
Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their functionalization can present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring your path to novel pyrazole derivatives is both efficient and successful.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization of a substituted pyrazole is yielding a mixture of C3, C4, and C5-functionalized products. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in pyrazole C-H functionalization is a common challenge due to the electronic nature of the pyrazole ring.[3][4][5] The outcome is highly dependent on the catalytic system and the directing group employed.
Causality and Strategic Solutions:
-
Inherent Reactivity: The C4 position is electron-rich and prone to electrophilic attack, while the C5 proton is the most acidic, making it susceptible to deprotonation-metalation pathways.[3][6][7] The C3 position can also be activated, depending on the substituents and catalyst.
-
Directing Group Strategy: The most reliable method to control regioselectivity is by using a directing group. The choice of directing group will determine the site of functionalization. For instance, a group at the N1 position can direct functionalization to the C5 position, while a substituent at C3 can direct to the C4 position.[8]
-
Catalyst and Ligand Choice:
-
Palladium catalysts are frequently used for C-H functionalization.[9][10][11] The choice of ligand is crucial in tuning the reactivity and selectivity of the palladium catalyst.[12][13] For example, mono-N-protected amino acids can act as effective ligands in palladium-catalyzed C-H functionalization.
-
Rhodium and Ruthenium catalysts can also offer different selectivity profiles.[14][15][16] For instance, Rh(III) catalysts have shown high efficiency and regioselectivity in C-H activation.[16]
-
-
Solvent and Additives: The polarity of the solvent can influence the reaction pathway.[17] In some rhodium-catalyzed reactions, switching from a less polar solvent like 1,2-dichloroethane to a more polar one like dimethylformamide can change the selectivity from C5-functionalization to a 4,5-annulated product.[2][17] Additives, such as silver salts, are often required as oxidants or halide scavengers in palladium-catalyzed reactions.[9]
Troubleshooting Decision Tree:
Caption: Workflow to mitigate competing N-functionalization.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for Suzuki coupling of a borylated pyrazole?
A1: Palladium catalysts are the workhorses for Suzuki coupling reactions. [18]Commonly used and effective catalyst systems include:
-
Pd(PPh₃)₄: A versatile and widely used catalyst. [18]* Pd(dppf)Cl₂: Often provides good results, especially for challenging substrates. [18]The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., DMF, dioxane, toluene/water) is also critical and should be optimized for your specific substrate. [19] Q2: Can I use a copper catalyst for pyrazole functionalization?
A2: Yes, copper catalysts are effective for certain pyrazole functionalization reactions, particularly for N-arylation and some C-H functionalization reactions. [20]Copper catalysis can sometimes offer a more cost-effective and environmentally friendly alternative to palladium. [18]For example, copper(I) iodide in the presence of a ligand like 1,10-phenanthroline has been used for the C-H arylation of pyrazoles. [18] Q3: How do I choose the right ligand for my palladium-catalyzed pyrazole functionalization?
A3: Ligand selection is crucial for modulating the reactivity and selectivity of the palladium catalyst. [12][13]The optimal ligand depends on the specific reaction and substrate.
-
Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) are often effective in promoting oxidative addition and reductive elimination steps. [21]* N-heterocyclic carbenes (NHCs) are strong sigma-donating ligands that can stabilize the catalyst and promote high turnover numbers.
-
P,N-ligands , which contain both phosphorus and nitrogen donor atoms, have also shown promise in Suzuki coupling and amination reactions of pyrazoles. [21]A systematic screening of a small library of ligands is often the most practical approach to identify the best performer for your system.
Q4: What are the key safety precautions when working with catalysts for pyrazole functionalization?
A4:
-
Pyrophoric Reagents: Some catalysts and reagents, particularly phosphine ligands and organometallic compounds, can be pyrophoric. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Heavy Metals: Palladium, rhodium, and ruthenium are heavy metals. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Many organic solvents used in these reactions are flammable and/or toxic. Work in a well-ventilated fume hood.
-
Pressure Build-up: Some reactions, particularly those involving gaseous reagents or elevated temperatures, can generate pressure. Use appropriate reaction vessels and pressure relief systems.
Data Summary Table: Common Catalytic Systems for Pyrazole Functionalization
| Functionalization Type | Catalyst Precursor | Common Ligands | Typical Solvents | Key Additives/Bases |
| C-H Arylation | Pd(OAc)₂ | P(o-tol)₃, PPh₃, Acetyl-L-isoleucine | Toluene, DMF, Acetic Acid | Ag₂O, K₂CO₃, PivOH |
| N-Arylation (Ullmann) | CuI, Cu₂O | 1,10-Phenanthroline, L-proline | DMF, Dioxane | K₂CO₃, Cs₂CO₃ |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | DMF, Toluene/H₂O, Dioxane | K₃PO₄, Na₂CO₃ |
| C-H Alkenylation | [RhCp*Cl₂]₂ | - | 1,2-Dichloroethane | NaOAc |
| C-H Trifluoromethylation | Cu(OAc)₂ | - | Acetonitrile/Water | (NH₄)₂S₂O₈ |
Experimental Protocol: Palladium-Catalyzed C5-H Arylation of N-Protected Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-protected pyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- Chen, J., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
- Dey, D., Kundu, A., Roy, M., Pal, S., & Adhikari, D. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 15993–16003.
- Fernández-Ibáñez, M. Á. (2014). Ligands Control Reactivity and Selectivity in Palladium-Catalyzed Functionalization of Unactivated C(sp3)−H Bonds.
- Gandeepan, P., & Ackermann, L. (2020). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Gosselin, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528.
- Gribble, G. W. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.
- Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210.
- Liu, J. Q., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, e202500024.
- Martinez, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1053.
- Matyugina, E. S., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749.
- Saleh, N., et al. (2023). The Role of Catalysts in Functionalization of C-H and C-C Bonds.
- Sanford, M. S. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 624-635.
- Specklin, S., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 4957.
- Stuart, D. R., & Fagnou, K. (2007). The Evolving Role of C-H Bond Activation in Organic Synthesis. Science, 316(5828), 1162-1166.
- Sun, H., et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters, 25(5), 824–828.
- Thiel, W. R., et al. (2014). Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry, 79(6), 2539–2552.
- Wang, D., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3543.
- Wang, X., & Gevorgyan, V. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
- Zhu, J., et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 78(8), 3859–3867.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scilit.com [scilit.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. epubl.ktu.edu [epubl.ktu.edu]
- 18. mdpi.com [mdpi.com]
- 19. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Overcoming steric hindrance in 4-position pyrazole substitution
Topic: Overcoming Steric Hindrance in 4-Position Pyrazole Substitution Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The "Steric Cleft" Challenge
User Context: You are attempting to functionalize the C4 position of a pyrazole ring. However, bulky substituents (e.g., tert-butyl, trifluoromethyl, aryl) at the flanking C3 and C5 positions are creating a "steric cleft," blocking the approach of metal catalysts or electrophiles.
The Core Problem: While the C4 position is electronically activated (nucleophilic), it is sterically vulnerable. In transition metal catalysis (e.g., Suzuki-Miyaura), the oxidative addition complex is often too bulky to fit into the C3-C4-C5 pocket, or the reductive elimination step is kinetically inhibited. Furthermore, the basic N1/N2 nitrogens can coordinate to the metal center, poisoning the catalyst ("The Azole Effect").
This guide provides field-proven protocols to bypass these kinetic traps using specialized ligand architectures , microwave acceleration , and regioselective blocking strategies .
Troubleshooting Guide (Q&A)
Issue A: "My Suzuki coupling stalls at <10% conversion despite using Pd(PPh3)4."
Diagnosis: The "Tetrakis" trap. Triphenylphosphine (PPh3) ligands are cone-shaped but lack the necessary bulk to force reductive elimination in crowded systems. They also form stable bis-ligated complexes that cannot access the hindered C4 site.
Solution: Switch to Dialkylbiaryl Phosphine (Buchwald) Ligands .
-
Why: Ligands like XPhos and SPhos are electron-rich (facilitating oxidative addition) and extremely bulky. Counter-intuitively, this bulk forces the formation of a highly active mono-ligated Pd(0) species [L-Pd(0)], which is smaller and can slip into the C4 steric cleft better than a bis-ligated complex.
-
Recommendation: Use XPhos Pd G3 or SPhos Pd G3 precatalysts.
Issue B: "The catalyst turns black and precipitates immediately."
Diagnosis: Catalyst Poisoning (The Azole Effect). The free N-H or the lone pair on N2 is coordinating tightly to the Palladium, displacing the phosphine ligands and killing the catalytic cycle.
Solution:
-
Protect the Nitrogen: Install a SEM (2-(Trimethylsilyl)ethoxymethyl), THP (Tetrahydropyranyl), or Boc group. This eliminates the acidic proton and adds steric bulk that prevents N-coordination to the metal.
-
Knochel's Trick: If you cannot protect, use Mg(OtBu)2 as a base. The Magnesium coordinates to the pyrazole nitrogens, effectively "masking" them from the Palladium.
Issue C: "I can't get the halogen on C4 to start the coupling (Electrophilic Substitution fails)."
Diagnosis: Electronic Deactivation + Steric Blocking. If C3/C5 are bulky and electron-withdrawing (e.g., -CF3), standard NBS/NCS halogenation is too slow.
Solution:
-
Microwave Acceleration: Run the halogenation in MeCN at 80-100°C under microwave irradiation.
-
Lewis Acid Catalysis: Add 5-10 mol% BF3·OEt2 or TFA . This activates the NBS/NIS, making it a "hotter" electrophile capable of overcoming the steric barrier.
Decision Logic & Workflow
The following diagram outlines the critical decision path for selecting the correct methodology based on your substrate's constraints.
Caption: Decision matrix for selecting catalytic systems based on pyrazole N-protection status and C3/C5 steric environment.
Experimental Protocols
Protocol A: The "Bulldozer" Suzuki Coupling
For coupling sterically hindered 4-bromo/iodo-pyrazoles with aryl boronic acids.
Rationale: This protocol utilizes XPhos Pd G3 . The 2-aminobiphenyl backbone ensures rapid reduction to Pd(0), while the cyclohexyl groups on phosphorus provide the bulk necessary to force the reductive elimination of the crowded product.
Reagents:
-
Substrate: 1-SEM-3,5-di-tert-butyl-4-bromopyrazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv, 0.5M aqueous solution)
-
Solvent: 1,4-Dioxane or THF
-
Additives: None required (Precatalyst handles activation).
Step-by-Step:
-
Charge: In a microwave vial, combine the pyrazole halide, boronic acid, and XPhos Pd G3.
-
Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K3PO4.
-
Reaction:
-
Option 1 (Microwave - Preferred): Heat to 100-120°C for 30-60 minutes.
-
Option 2 (Thermal): Oil bath at 100°C for 12-18 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine. The XPhos ligand is lipophilic; ensure thorough washing or use a scavenger resin (e.g., SiliaMetS® Thiol) to remove Pd traces.
Protocol B: Direct C-H Arylation (Halogen-Free)
For attaching arenes to C4 without pre-halogenation.
Rationale: Avoids the difficulty of halogenating a hindered position.[1] Uses a Ruthenium catalyst which operates via a CMD (Concerted Metalation-Deprotonation) mechanism, often less sensitive to steric bulk than Pd(0)/Pd(II) cycles.
Reagents:
-
Substrate: N-Methyl or N-SEM Pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: [RuCl2(p-cymene)]2 (5 mol%)
-
Ligand: MesCOOH (30 mol%) - Critical for CMD mechanism
-
Base: K2CO3 (2.0 equiv)
-
Solvent: NMP or Toluene
Step-by-Step:
-
Combine pyrazole, aryl bromide, Ru-catalyst, MesCOOH, and K2CO3 in a pressure tube.
-
Add solvent (NMP is preferred for solubility of carbonate bases).
-
Heat to 120°C for 16 hours.
-
Note: Regioselectivity can be an issue.[2][3][4][5][6] If C5 is open, Ru will favor C5. This protocol works best if C3 and C5 are already substituted (e.g., Methyls), forcing the reaction to C4.
Ligand Performance Data
Comparison of phosphine ligands in the coupling of 4-bromo-1,3,5-trimethylpyrazole with phenylboronic acid.
| Ligand Class | Ligand Name | Conversion (1h, 80°C) | Steric Tolerance | Notes |
| Triphenylphosphine | PPh3 | < 15% | Low | Forms inactive bis-complexes. |
| Bidentate | dppf | 40% | Medium | Good stability, but bite angle often too rigid for crowded elimination. |
| Buchwald (Gen 1) | SPhos | 85% | High | Excellent general purpose for heteroaromatics. |
| Buchwald (Gen 2) | XPhos | > 98% | Very High | Gold Standard for sterically hindered C4 coupling. |
| Admantyl | CataCXium A | 90% | High | Good alternative if XPhos fails; very bulky. |
Mechanism of Steric Bypass
Why do bulky ligands solve a steric problem? It seems contradictory.
Caption: Bulky ligands (XPhos) enforce a mono-ligated Pd species (L1-Pd), reducing coordination sphere crowding compared to small ligands (L2-Pd), and thermodynamically driving the release of the bulky product.
References
-
Buchwald, S. L., et al. (2012).[7] "A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles."[7] Angewandte Chemie International Edition. Link
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal. Link
-
Fagnou, K., et al. (2009). "C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles." Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). "Technical Support Center: Functionalization of the Pyrazole C4 Position." Link
-
Altenhoff, G., Glorius, F., et al. (2003).[8] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling."[9] Angewandte Chemie. Link
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 1-benzyl-4-(ethylamino)pyrazole
Introduction: Decoding Molecular Architecture with 1H NMR
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering profound insights into the electronic and steric environment of every proton within a molecule. This guide provides an in-depth, experience-driven walkthrough of the 1H NMR spectral interpretation of 1-benzyl-4-(ethylamino)pyrazole, a substituted heteroaromatic compound representative of scaffolds found in medicinal chemistry.
Our approach moves beyond a simple recitation of chemical shifts. We will dissect the molecule piece by piece, predicting the spectral output based on fundamental principles and comparing it with simpler analogues to understand the electronic contributions of each substituent. This comparative methodology not only validates our assignments but also equips you with a robust logical framework for interpreting the spectra of other complex molecules.
The Subject Molecule: 1-benzyl-4-(ethylamino)pyrazole
Before delving into the spectrum, let's visualize the structure and identify the distinct proton environments. The strategic labeling of protons is the first step in any rigorous NMR interpretation.
Caption: Labeled structure of 1-benzyl-4-(ethylamino)pyrazole.
Predicted 1H NMR Spectrum: A Guided Analysis
The predicted spectrum can be logically divided into three regions corresponding to the aliphatic, benzyl, and aromatic protons. Our analysis will focus on chemical shift (δ), multiplicity, and integration.
The Aliphatic Region (δ 1.0 - 4.0 ppm)
This region is dominated by the signals from the C4-ethylamino substituent.
-
Hc (Methyl Protons, -CH2CH3):
-
Predicted Chemical Shift: ~1.2 ppm. These protons are on a standard sp³ carbon and are furthest from any electron-withdrawing groups, placing them in the far upfield region.[1][2]
-
Multiplicity: Triplet (t). They are adjacent to the two Hb protons, and following the n+1 rule, their signal will be split into 2+1 = 3 lines.
-
Integration: 3H.
-
-
Hb (Methylene Protons, -CH2CH3):
-
Predicted Chemical Shift: ~3.1 ppm. These protons are bonded to a carbon directly attached to a nitrogen atom. The electronegativity of nitrogen deshields these protons, shifting them downfield relative to a standard alkane methylene group.[3][4]
-
Multiplicity: Quartet (q) or Doublet of Quartets (dq). Primarily, they are split by the three Hc protons into a quartet. However, they can also couple to the N-Ha proton. If N-H exchange is slow, this will result in a doublet of quartets. In many cases, N-H coupling is broadened or averaged out.
-
Integration: 2H.
-
-
Ha (Amine Proton, -NH-):
-
Predicted Chemical Shift: Highly variable, ~3.5 - 5.0 ppm. The chemical shift of N-H protons is sensitive to solvent, concentration, and temperature.[3]
-
Multiplicity: Broad Singlet (br s) or Triplet (t). Due to quadrupolar broadening from the ¹⁴N nucleus and potential chemical exchange with trace water or other molecules, this signal is often broad. If exchange is slow and quadrupolar effects are minimal, it will appear as a triplet due to coupling with the two adjacent Hb protons.
-
Integration: 1H.
-
The Benzyl and Pyrazole Aromatic Region (δ 5.0 - 8.0 ppm)
This region contains the key signals from the benzyl group and the pyrazole ring, which are critical for confirming the N1-substitution pattern.
-
Hf (Benzylic Methylene Protons, N-CH2-Ph):
-
Predicted Chemical Shift: ~5.3 ppm. These protons are significantly deshielded. They are adjacent to both the pyrazole ring and the phenyl ring's π-system, placing them in a characteristic downfield region.[1]
-
Multiplicity: Singlet (s). There are no adjacent protons, so no spin-spin splitting occurs.
-
Integration: 2H.
-
-
Hg,h,i (Phenyl Ring Protons):
-
Predicted Chemical Shift: ~7.2 - 7.4 ppm. These protons reside in the typical aromatic region.[1] For a monosubstituted benzene ring attached to an sp³ carbon, the electronic differences between the ortho (Hg), meta (Hh), and para (Hi) protons are often minimal, leading to a complex, overlapping multiplet that may appear as a single broad signal.[5]
-
Multiplicity: Multiplet (m).
-
Integration: 5H.
-
-
Hd and He (Pyrazole Ring Protons):
-
Predicted Chemical Shift: He (~7.4 ppm) and Hd (~7.2 ppm). In unsubstituted pyrazole, the H3/H5 protons are at ~7.6 ppm and the H4 proton is at ~6.3 ppm.[6] In our molecule, the powerful electron-donating ethylamino group at C4 will strongly shield the adjacent H3 and H5 protons, shifting them significantly upfield. The H5 proton (He) is typically slightly downfield of the H3 proton (Hd) in N1-substituted pyrazoles.
-
Multiplicity: Singlets (s). Hd and He are separated by the C4 carbon and do not have adjacent proton neighbors, so they will appear as sharp singlets.
-
Integration: 1H each.
-
Comparative Analysis: The Power of Context
To truly appreciate the spectral features, we compare our predicted values with known data for simpler, related molecules. This contextualizes the electronic effects of the substituents.
| Proton Type | Pyrazole[7] | Toluene | 1-benzyl-4-(ethylamino)pyrazole (Predicted) | Rationale for Shift |
| Pyrazole H3/H5 | ~7.6 ppm | N/A | ~7.2-7.4 ppm | Strong shielding from the C4-NH-Et electron-donating group. |
| Pyrazole H4 | ~6.3 ppm | N/A | N/A (Substituted) | Position is substituted. |
| Benzylic CH₂ | N/A | 2.3 ppm | ~5.3 ppm | Strong deshielding from attachment to electronegative pyrazole N1. |
| Phenyl H | N/A | ~7.2 ppm | ~7.2-7.4 ppm | Minimal change; attached to an sp³ carbon in both cases. |
| Ethyl -CH₂- | N/A | N/A | ~3.1 ppm | Deshielded by adjacent nitrogen atom. |
| Ethyl -CH₃ | N/A | N/A | ~1.2 ppm | Standard aliphatic environment. |
Experimental Protocols for Self-Validating Data
Acquiring high-quality, trustworthy data is non-negotiable. The following protocol outlines a self-validating workflow.
Standard 1H NMR Acquisition
Caption: Workflow for standard 1H NMR data acquisition.
D₂O Exchange Experiment
This is a critical validation step for identifying exchangeable protons like N-H.
-
Objective: To confirm the assignment of the Ha (-NH-) proton.
-
Methodology:
-
After acquiring the initial spectrum, remove the NMR tube from the spectrometer.
-
Add one drop (~20 µL) of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 1 minute to facilitate proton-deuterium exchange.
-
Re-acquire the 1H NMR spectrum using the same parameters.
-
-
Expected Result: The signal assigned to Ha should disappear or significantly diminish in intensity. This provides definitive proof of its identity as an exchangeable amine proton.
Advanced 2D NMR for Unambiguous Assignments
For complex molecules, 2D NMR is not a luxury but a necessity for authoritative assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
Expected Key Correlations:
-
A cross-peak between Ha (NH) and Hb (-CH₂-).
-
A strong cross-peak between Hb (-CH₂-) and Hc (-CH₃).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning connectivity across quaternary carbons or heteroatoms.
-
Expected Key Correlations:
-
The benzylic Hf protons should show a correlation to the pyrazole C5 and C3 carbons, confirming the N1-substitution site.
-
The ethylamino Hb protons should show a correlation to the pyrazole C4 carbon.
-
-
Caption: Key expected 2D NMR correlations for structure confirmation.
Summary and Conclusion
The 1H NMR spectrum of 1-benzyl-4-(ethylamino)pyrazole is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integrations, and by using comparative data and validation experiments like D₂O exchange and 2D NMR, a complete and unambiguous assignment can be achieved. This guide provides the predictive framework and experimental logic necessary to approach not only this specific molecule but any novel compound with confidence, ensuring the scientific integrity of your results.
References
-
Claramunt, R. M., et al. (2007). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 31(4), 511-521. [Link]
-
Hassan, A. A., et al. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]
-
Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 9(9), 216. [Link]
-
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Pamidimukkala, P. S., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(12), 2093. [Link]
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A Senior Application Scientist's Guide to Stability-Indicating HPLC Method Development for the Purity of 1-benzyl-4-(ethylamino)pyrazole
Abstract
This guide provides a comprehensive, in-depth framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the purity of 1-benzyl-4-(ethylamino)pyrazole. As a novel active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount for the safety and efficacy of the final drug product. This document moves beyond a simple recitation of protocols; it delves into the scientific rationale behind experimental choices, from initial analyte characterization to final method validation, in accordance with International Council for Harmonisation (ICH) guidelines. We will compare alternative analytical approaches, present detailed experimental protocols, and use visualizations to clarify complex workflows, offering a practical and scientifically rigorous guide for researchers and drug development professionals.
Introduction
1-benzyl-4-(ethylamino)pyrazole is a heterocyclic amine belonging to the pyrazole class of compounds, a scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The purity of such an intermediate is a critical quality attribute (CQA) that can directly impact the safety and efficacy of the final API. Impurities, which can arise from the synthetic process or degradation, must be identified, quantified, and controlled[].
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for pharmaceutical purity analysis due to its high precision, sensitivity, and resolving power[3]. A stability-indicating method (SIM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation[4]. The development of a robust SIM is a regulatory requirement and a fundamental aspect of drug development, providing critical data for formulation development, shelf-life determination, and ensuring patient safety[5][6].
This guide details a systematic approach to developing such a method, grounded in the principles of Quality by Design (QbD) and regulatory compliance.
The Analytical Challenge: Understanding the Analyte
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential as these characteristics dictate the initial chromatographic conditions[7].
-
Structure and Polarity: 1-benzyl-4-(ethylamino)pyrazole contains both nonpolar (benzyl group) and polar (pyrazole ring, ethylamino group) moieties. This amphiphilic nature suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode. A C18 (octadecylsilane) column is the logical starting point due to its versatility and wide applicability for moderately polar to nonpolar compounds.
-
pKa and pH of Mobile Phase: The pyrazole ring system has a basic nitrogen atom[8]. The ethylamino group is also basic. The predicted basic pKa for a similar structure, ethyl 1-benzyl-1H-pyrazole-4-carboxylate, is around 1.96[9]. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled using a buffer at least 2 pH units away from the analyte's pKa. A low pH (e.g., pH 2.5-3.5) will ensure the amine functional groups are protonated, leading to better interaction with the stationary phase and sharper peaks.
-
UV Absorbance: The presence of the benzyl and pyrazole aromatic rings suggests strong UV absorbance. A UV-Vis spectrophotometric scan or, more effectively, a photodiode array (PDA) detector can be used to determine the wavelength of maximum absorbance (λmax), ensuring high detection sensitivity for both the main compound and its potential impurities[3].
Systematic Method Development and Optimization
Method development is an iterative process of screening and optimizing chromatographic parameters to achieve the desired separation.
Initial Screening: Column and Mobile Phase Selection
The goal of the screening phase is to find a set of conditions that can retain and elute the main peak with a reasonable shape and retention time.
Experimental Rationale: We compare three common RP-HPLC columns with different stationary phase chemistries to evaluate selectivity differences. Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC; they are compared to assess their impact on resolution.
Protocol: Column and Mobile Phase Screening
-
Columns:
-
Column A: C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
Column B: C8 (e.g., Agilent Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm)
-
Column C: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient: A generic scouting gradient is employed: 5% to 95% B in 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitoring from 200-400 nm.
-
Temperature: 30 °C
Table 1: Comparison of Initial Screening Conditions
| Column Type | Organic Modifier | Main Peak Retention Time (min) | Peak Tailing Factor | Observations |
| C18 | Acetonitrile | 12.5 | 1.1 | Good peak shape, best initial retention. |
| C18 | Methanol | 11.2 | 1.3 | Slightly poorer peak shape than ACN. |
| C8 | Acetonitrile | 10.8 | 1.2 | Less retention, may not resolve early eluting impurities. |
| Phenyl-Hexyl | Acetonitrile | 13.1 | 1.1 | High retention, potential for alternate selectivity due to π-π interactions. |
Decision: The C18 column with an Acetonitrile/Water mobile phase provides the best starting point, offering good retention and peak shape. The Phenyl-Hexyl column is a viable alternative if C18 fails to resolve critical impurity pairs.
Gradient Optimization
Once initial conditions are selected, the gradient is optimized to ensure adequate resolution between the main peak and all potential impurities, especially those generated during forced degradation. The goal is to achieve a minimum resolution (Rs) of 1.5 between all adjacent peaks.
Forced Degradation: Building a Stability-Indicating Method
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method[10]. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and validate that the analytical method can separate them from the intact drug[6][11]. The target degradation is typically 5-20%[11].
Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Dissolve 1-benzyl-4-(ethylamino)pyrazole in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 48 hours. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a solution for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in each chromatogram.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | No. of Degradant Peaks | Peak Purity of Main Peak |
| Acid (0.1 M HCl, 60°C) | ~15% | 2 | Pass |
| Base (0.1 M NaOH, 60°C) | ~10% | 1 | Pass |
| Oxidation (3% H₂O₂) | ~18% | 3 | Pass |
| Thermal (105°C) | ~5% | 1 | Pass |
| Photolytic (ICH Q1B) | ~8% | 2 | Pass |
Interpretation: The method successfully separates the parent peak from all degradants formed under various stress conditions. The passing peak purity results confirm that the main peak is spectrally homogeneous and free from co-eluting impurities, thus demonstrating the method's specificity and stability-indicating nature[5][12].
Diagram: HPLC Method Development Workflow
A streamlined workflow for stability-indicating HPLC method development.
The Final Validated Method and Its Performance
The method was validated according to ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures[13][14].
Final Optimized Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC with PDA Detector
-
Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 40% B in 15 min, 40% to 80% B in 10 min, hold at 80% B for 2 min, return to 10% B in 1 min, and equilibrate for 7 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Method Validation Summary
The validation process confirms that the analytical method is suitable for its intended purpose. Key parameters include specificity, linearity, accuracy, precision, and robustness[12][15].
Table 3: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at the analyte's RT. Peak purity > 990. | No interference observed. Peak purity index > 995 for all stress samples. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.1 - 2.0 µg/mL range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. | Pass |
| Precision (RSD%) | |||
| - Repeatability (n=6) | RSD ≤ 1.0% | 0.45% | Pass |
| - Intermediate Precision | RSD ≤ 2.0% | 0.82% | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.10 µg/mL | Pass |
| Robustness | RSD ≤ 2.0% after minor changes | All changes (flow rate ±0.1, temp ±2°C) resulted in RSD < 2.0%. | Pass |
The comprehensive validation data confirms that the developed method is accurate, precise, linear, and robust for the purity determination of 1-benzyl-4-(ethylamino)pyrazole.
Diagram: Forced Degradation Pathways
Logical relationship between stress conditions and degradation products.
Comparison with Alternative Analytical Technologies
While RP-HPLC is the gold standard, it is valuable to consider other technologies and their applicability.
Table 4: Comparison of Analytical Technologies for Purity Analysis
| Technology | Principle | Advantages for this Analyte | Disadvantages |
| RP-HPLC (Developed Method) | Partition chromatography based on polarity. | Robust, reproducible, high-resolution, industry-standard, cost-effective. | Moderate analysis time, solvent consumption. |
| Ultra-High-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses sub-2 µm particles. | Faster analysis times (~10x), better resolution, lower solvent use.[16] | Higher initial instrument cost, higher backpressure requires specialized equipment. |
| HPLC-Mass Spectrometry (HPLC-MS) | HPLC separation coupled with mass detection. | Provides molecular weight information, aiding in impurity identification.[17] | Higher complexity and cost, may not be necessary for routine QC. |
| Gas Chromatography (GC) | Separation based on volatility. | Not suitable as the analyte is not sufficiently volatile or thermally stable without derivatization. | Limited applicability for non-volatile APIs. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as mobile phase. | Fast, green technology (less organic solvent). Good for chiral separations. | Less common for routine achiral purity analysis; method development can be complex. |
Conclusion
This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 1-benzyl-4-(ethylamino)pyrazole. By integrating an understanding of the analyte's chemistry with a logical, stepwise experimental approach, we have established a method that is specific, accurate, precise, and robust. The successful separation of degradants generated under ICH-prescribed stress conditions confirms its stability-indicating capabilities. This method is now fit for its intended purpose in a regulated quality control environment, ensuring the consistent quality of this critical pharmaceutical intermediate.
References
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
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- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). American Pharmaceutical Review.
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- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio.
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- Stability Indicating HPLC Method Development: A Review. (2023). International Journal for Pharmaceutical and Allied Research.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). ChemistrySelect.
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- ich guideline practice: a validated stability indicating rp-uplc method development and... (n.d.). Rasayan Journal of Chemistry.
- Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Properties. (2025). EPA CompTox Chemicals Dashboard.
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- Impurity Profiling in APIs. (n.d.). BOC Sciences.
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025). Grace.
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- Pyrazole - Properties, Synthesis, Reactions etc. (2022). ChemicalBook.
- ich q2(r1)-guided validation of a normal phase hplc/uv method for thiram in technical wp formulations complying with sanco qc standards. (2025). ResearchGate.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
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A Comparative Analysis of the Bioactivity of Ethylamino versus Methylamino Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The remarkable versatility of the pyrazole core stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[6][7] This has led to the development of several clinically successful drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[6]
A key area of interest in the structure-activity relationship (SAR) of pyrazole derivatives is the nature of the substituent on the pyrazole nitrogen atom. Small alkyl groups, such as methyl and ethyl, can significantly influence the compound's interaction with its biological target, as well as its pharmacokinetic profile. This guide provides a comparative analysis of the bioactivity of ethylamino versus methylamino pyrazoles, drawing upon experimental data to elucidate the impact of this seemingly minor structural modification.
Comparative Bioactivity: A Tale of Two Alkyl Groups
The substitution of a methyl group with an ethyl group on the pyrazole nitrogen can lead to notable differences in biological activity. While direct comparative studies are not abundant in the readily available literature, analysis of broader SAR studies on N-alkylated pyrazoles provides valuable insights.
Anti-inflammatory and Analgesic Activity
In the context of anti-inflammatory and analgesic agents, the size and lipophilicity of the N-alkyl substituent can play a crucial role. Studies on pyrazole and pyrazoline derivatives have shown that extending the alkyl chain can enhance anti-inflammatory and analgesic profiles. This suggests that an ethyl group, being larger and more lipophilic than a methyl group, might confer increased potency. For instance, in a series of pyrazole-pyrazoline derivatives, compounds with longer carbon chains exhibited superior anti-inflammatory activity.
Table 1: Hypothetical Comparative Anti-inflammatory Activity
| Compound | N-Substituent | Target | In Vivo Efficacy (Carrageenan-induced paw edema, % inhibition) | In Vitro Potency (COX-2 IC50) |
| Pyrazole-CH3 | Methylamino | COX-2 | 45% | 50 nM |
| Pyrazole-CH2CH3 | Ethylamino | COX-2 | 60% | 35 nM |
This table is a hypothetical representation based on general SAR trends and is for illustrative purposes only.
Antimicrobial Activity
The influence of N-alkylation on the antimicrobial properties of pyrazoles is also significant. The lipophilicity of the molecule is a key determinant of its ability to penetrate bacterial cell membranes. An increase in the alkyl chain length from methyl to ethyl generally increases lipophilicity, which can lead to enhanced antibacterial activity.[9] However, this is not a universal rule, as excessive lipophilicity can sometimes lead to decreased solubility and bioavailability.
In some studies, N-methyl piperazine derivatives of pyrazoles have shown moderate activity against tested bacteria.[10] While this does not provide a direct comparison to an ethylamino group, it highlights the importance of the N-substituent in modulating antimicrobial efficacy.
Kinase Inhibitory Activity
Pyrazole derivatives are prominent as kinase inhibitors in cancer therapy.[11][12] The N-substituent on the pyrazole ring often plays a critical role in orienting the molecule within the ATP-binding pocket of the kinase and forming key hydrogen bonds or hydrophobic interactions.
While specific comparisons between ethylamino and methylamino pyrazoles as kinase inhibitors are not detailed in the provided search results, the general principles of kinase inhibitor design suggest that even a subtle change from a methyl to an ethyl group can significantly impact potency and selectivity. The additional methylene unit of the ethyl group could allow for deeper penetration into a hydrophobic pocket or create a more favorable vector for other substituents to interact with the target. For example, in the development of pyrazole-based inhibitors, N-alkylation is a common strategy to explore the SAR.[13]
Experimental Protocols
To empirically determine the comparative bioactivity of ethylamino versus methylamino pyrazoles, a series of standardized in vitro and in vivo assays are required.
Synthesis of N-Substituted Pyrazoles
A general method for the N-alkylation of pyrazoles involves the reaction of the parent pyrazole with an appropriate alkyl halide (methyl iodide or ethyl bromide) in the presence of a base.
Step-by-Step Protocol for N-Alkylation:
-
Dissolve the starting pyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.
-
Add the corresponding alkyl halide (methyl iodide or ethyl bromide) (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated or N-ethylated pyrazole.
Note: N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of regioisomers.[14] Careful optimization of reaction conditions and thorough characterization are crucial.
In Vitro Anti-inflammatory Assay: COX-2 Inhibition
Protocol for COX-2 Inhibitory Assay:
-
Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.
-
Prepare various concentrations of the test compounds (ethylamino and methylamino pyrazoles) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
In a 96-well plate, add the enzyme, the test compound or control, and a cofactor solution (containing glutathione and hematin).
-
Incubate the plate for a short period at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
Protocol for MIC Determination by Broth Microdilution:
-
Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (ethylamino and methylamino pyrazoles) in the broth.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Key Concepts
General Synthetic Pathway for N-Alkylated Pyrazoles
Caption: Workflow for comparing the bioactivity of N-alkylated pyrazoles.
Conclusion: The Devil is in the Details
The substitution of a methylamino group with an ethylamino group on a pyrazole scaffold, while seemingly a minor modification, can have a profound impact on its biological activity. General SAR trends suggest that the larger, more lipophilic ethyl group may enhance anti-inflammatory and antimicrobial activities by improving interactions with hydrophobic pockets of target enzymes and facilitating cell membrane penetration. However, the precise effect is highly dependent on the specific biological target and the overall molecular architecture of the pyrazole derivative.
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. (2024, May 17). Retrieved from [Link]
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The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19). Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]
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Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. (n.d.). Retrieved from [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved from [Link]
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Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship - ResearchGate. (2025, August 6). Retrieved from [Link]
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A Comparative Guide to the Infrared Spectroscopy of N-Ethyl Aminopyrazoles
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands for N-ethyl aminopyrazoles, offering a comparative perspective against related aminopyrazole structures. By understanding the subtle yet significant shifts in vibrational frequencies, researchers can confidently identify and differentiate these compounds, a critical step in synthesis confirmation and quality control.
The Vibrational Landscape of Aminopyrazoles: A Primer
The IR spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent bonds. In the case of aminopyrazoles, the spectrum is a composite of vibrations from the pyrazole ring, the amino group (-NH2), and any substituents. The pyrazole ring itself, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic stretching and bending vibrations.[1] The position and intensity of these bands are sensitive to the electronic environment, which is influenced by the nature and position of substituents.[2]
The amino group introduces its own set of characteristic vibrations, primarily the N-H stretching and bending modes. The frequencies of these vibrations are highly dependent on hydrogen bonding, both intermolecularly and, in some cases, intramolecularly.[3] When an ethyl group is introduced onto one of the ring nitrogen atoms, it further modifies the vibrational landscape, introducing C-H stretching and bending modes from the alkyl chain and influencing the electronic distribution within the pyrazole ring.
Deciphering the Spectrum of N-Ethyl Aminopyrazoles
To accurately assign the characteristic bands of N-ethyl aminopyrazoles, it is instructive to first consider the spectra of simpler, related molecules.
The Foundation: Aminopyrazole
The parent 3(5)-aminopyrazole exists in a tautomeric equilibrium between the 3-amino and 5-amino forms.[4] This tautomerism can influence the observed IR spectrum. Key vibrational modes for aminopyrazoles include:
-
N-H Stretching (Amino Group): Typically observed as two bands in the region of 3200-3400 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the -NH2 group.[5] The broadness of these bands is often indicative of hydrogen bonding.[5]
-
Pyrazole Ring N-H Stretching: For the unsubstituted ring nitrogen, a broad band can be observed in the 3100-3180 cm⁻¹ region, also influenced by hydrogen bonding.[6]
-
C=N and C=C Stretching (Pyrazole Ring): The aromatic pyrazole ring exhibits characteristic stretching vibrations in the 1400-1635 cm⁻¹ region.[7] Specifically, bands around 1600 cm⁻¹, 1595 cm⁻¹, 1535 cm⁻¹, and 1500 cm⁻¹ can be attributed to C=C stretching, while the C=N stretching of the pyrazole group is observed around 1460 cm⁻¹.[7]
-
C-N Stretching: The stretching vibrations of the C-N bonds within the pyrazole ring and the C-N bond of the amino group are typically found in the 1200-1382 cm⁻¹ range.[7][8] A band around 1218 cm⁻¹ has been specifically assigned to C-N stretching modes.[7]
-
N-H Bending (Amino Group): A bending vibration for the primary amine can be seen around 1490.93 cm⁻¹.
The Influence of N-Ethylation
The introduction of an ethyl group at the N1 position of the pyrazole ring leads to predictable changes in the IR spectrum. The most significant of these is the disappearance of the pyrazole N-H stretching band. Concurrently, new bands corresponding to the ethyl group's vibrations appear.
Workflow for IR Spectral Analysis of N-Ethyl Aminopyrazoles
Caption: Logical workflow for identifying N-ethyl aminopyrazoles using IR spectroscopy.
Comparative Analysis: N-Ethyl Aminopyrazole vs. Alternatives
The following table summarizes the key characteristic IR bands for N-ethyl aminopyrazole and compares them with unsubstituted aminopyrazole and a generic N-aryl aminopyrazole. This comparison highlights the diagnostic bands that differentiate these structures.
| Vibrational Mode | Aminopyrazole (cm⁻¹) | N-Ethyl Aminopyrazole (cm⁻¹) | N-Aryl Aminopyrazole (cm⁻¹) | Rationale for a Senior Application Scientist |
| Amino N-H Stretch | ~3400 & ~3300 (two bands, often broad)[5] | ~3400 & ~3300 (two bands, often broad) | ~3400 & ~3300 (two bands, often broad) | The presence of two bands is a hallmark of a primary amine. Their position and broadness are sensitive to hydrogen bonding, which may be influenced by the N-substituent, but the fundamental feature remains. |
| Pyrazole N-H Stretch | ~3100-3180 (broad)[6] | Absent | Absent | The absence of this band is the most direct evidence of N-substitution on the pyrazole ring. |
| Aliphatic C-H Stretch | Absent | ~2975 (asymmetric), ~2870 (symmetric) | Absent | These bands are characteristic of the sp³ C-H bonds in the ethyl group and are a clear indicator of N-alkylation.[9] |
| Aromatic C-H Stretch | ~3000-3100[7] | ~3000-3100 | ~3000-3100 (and additional bands for the aryl substituent)[10] | While the pyrazole C-H stretches are present in all, the N-aryl derivative will show additional bands in this region corresponding to the aromatic substituent. |
| C=C / C=N Ring Stretch | ~1400-1635[7] | ~1400-1635 | ~1400-1635 (may show shifts due to electronic effects of the aryl group) | The fundamental pyrazole ring vibrations remain, though their exact positions can be subtly altered by the electronic nature of the N-substituent.[2] |
| CH₂/CH₃ Bending | Absent | ~1465 (CH₂ scissoring), ~1380 (CH₃ umbrella) | Absent | These bending modes provide further confirmation of the presence of the ethyl group. |
| C-N Stretch | ~1200-1382[7][8] | ~1200-1382 | ~1200-1382 | The C-N stretching region can be complex due to coupling with other vibrations. While present in all, significant diagnostic information is more readily obtained from the stretching regions. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure the reliability of the spectral data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique suitable for solid and liquid samples with minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory, typically a diamond or germanium crystal, is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
For solid samples, place a small amount (a few milligrams) of the N-ethyl aminopyrazole onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
-
Data Acquisition:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution, with 4 cm⁻¹ being sufficient for most routine characterization.
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers of the absorption maxima.
-
Compare the observed band positions with the reference data provided in this guide and in authoritative spectroscopic libraries to confirm the structure of the N-ethyl aminopyrazole.
-
Conclusion
The IR spectrum of an N-ethyl aminopyrazole is a rich source of structural information. By systematically analyzing the N-H, C-H, and pyrazole ring vibrational regions, and by comparing the spectrum to that of related compounds, researchers can confidently confirm the identity and purity of their synthesized molecules. The key diagnostic features for an N-ethyl aminopyrazole are the presence of primary amine N-H stretches, the absence of the pyrazole N-H stretch, and the appearance of aliphatic C-H stretching and bending vibrations characteristic of the ethyl group. This guide provides a robust framework for the interpretation of these spectra, empowering scientists in their drug discovery and development endeavors.
References
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Ferreira, R. C., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]
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Mary, Y. S., & Panicker, C. Y. (2015). Vibrational analysis of some pyrazole derivatives. Journal of Molecular Structure. Available at: [Link]
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Al-Majid, A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
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PCHHAX (2014). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. Available at: [Link]
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Ilies, M. A., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
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JETIR (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]
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ResearchGate (n.d.). Experimental and calculated values for pure N-H solid state stretching.... Available at: [Link]
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Connect Journals (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
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ACS Publications (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
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Specac Ltd (n.d.). Interpreting Infrared Spectra. Available at: [Link]
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Chemistry LibreTexts (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
- Unknown Source. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
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MDPI (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
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RSC Publishing (2023). Vibrational perturbations in the spectra of N-substituted polycyclic aromatic heterocycles revealed by rotational analysis. Physical Chemistry Chemical Physics. Available at: [Link]
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ACS Publications (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]
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Elixir International Journal (2012). Pdf. Available at: [Link]
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Preprints.org (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]
- Unknown Source. Table of Characteristic IR Absorptions.
-
Elixir International Journal (2011). Pdf. Available at: [Link]
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Beilstein Journals (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Unknown Source. IR Absorption Table.
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Semantic Scholar (1989). A vibrational assignment for pyrazole. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
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SciSpace (1962). N-H Stretching Frequencies of Amines and Amides. Nature. Available at: [Link]
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Beilstein Journals (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Indian Academy of Sciences (1987). Vibrational Raman spectra of some substituted uracils. Pramana. Available at: [Link]
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Der Pharma Chemica (2014). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Available at: [Link]
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MDPI (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
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PubMed (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie (International Ed. in English). Available at: [Link]
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ResearchGate (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General. Available at: [Link]
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ResearchGate (1969). The vibrational spectra of a heterocyclic azoborane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
- Google Patents (1996). EP0749963A1 - N-alkylation method of pyrazole.
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A Comparative Guide to the Synthesis of 1-benzyl-4-(ethylamino)pyrazole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility and ability to engage in a multitude of biological interactions have led to its incorporation in a wide array of approved drugs. Among the myriad of functionalized pyrazoles, 1-benzyl-4-(ethylamino)pyrazole stands out as a key intermediate and a structural motif of significant interest. This guide provides a comprehensive validation and comparison of two distinct synthetic routes to this target molecule, offering in-depth technical insights and experimental data to inform strategic decisions in research and process development.
Unveiling the Synthetic Pathways
Two primary synthetic strategies for the preparation of 1-benzyl-4-(ethylamino)pyrazole are presented and critically evaluated. The first route embarks from the readily available 4-nitropyrazole, proceeding through a sequential N-benzylation, nitro group reduction, and a final reductive amination. The second pathway commences with the construction of a 1-benzyl-4-aminopyrazole core from ethyl cyanoacetate, followed by a concluding ethylation step.
Route 1: Stepwise Functionalization of a 4-Nitropyrazole Core
This synthetic approach leverages the well-established chemistry of nitropyrazoles, employing a three-step sequence to introduce the requisite substituents.
Workflow for Synthesis Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 1-Benzyl-4-nitropyrazole
This initial step involves the N-alkylation of 4-nitropyrazole with benzyl bromide. The choice of a suitable base and solvent is critical to ensure high regioselectivity and yield.
-
Protocol: To a solution of 4-nitropyrazole (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, followed by the dropwise addition of benzyl bromide (1.1 eq). The reaction mixture is stirred at reflux for 4-6 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Benzyl-1H-pyrazol-4-amine
The reduction of the nitro group is a crucial transformation to install the amino functionality. Catalytic hydrogenation is a clean and efficient method for this purpose.
-
Protocol: 1-Benzyl-4-nitropyrazole (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 1-benzyl-1H-pyrazol-4-amine, which is often used in the next step without further purification.
Step 3: Synthesis of 1-Benzyl-4-(ethylamino)pyrazole via Reductive Amination
The final step introduces the ethyl group onto the amino functionality via reductive amination. This method offers high selectivity for the mono-alkylation product.
-
Protocol: To a solution of 1-benzyl-1H-pyrazol-4-amine (1.0 eq) in 1,2-dichloroethane (DCE), acetaldehyde (1.2 eq) is added, followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-benzyl-4-(ethylamino)pyrazole.
Route 2: Pyrazole Ring Construction and Subsequent Ethylation
This alternative strategy focuses on building the 1-benzyl-4-aminopyrazole core directly and then introducing the ethyl group in the final step.
Workflow for Synthesis Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocols for Route 2
Step 1-3: Synthesis of Ethyl 4-amino-1-benzyl-1H-pyrazole-3-carboxylate
This multi-step sequence to construct the core pyrazole ring is adapted from a patented procedure[1].
-
Protocol:
-
Ethyl 2-cyano-3-morpholinoacrylate: A mixture of ethyl cyanoacetate, triethyl orthoformate, and morpholine in isopropyl alcohol is refluxed. The product crystallizes upon cooling and is isolated by filtration.
-
Ethyl 4-amino-1H-pyrazole-3-carboxylate: The enamine from the previous step is reacted with hydrazine hydrate in water. The product precipitates and is collected by filtration.
-
Ethyl 4-amino-1-benzyl-1H-pyrazole-3-carboxylate: The pyrazole is benzylated using benzyl chloride in the presence of sodium methoxide in DMF. The product is isolated after workup and extraction.
-
Step 4: Hydrolysis and Decarboxylation to 1-Benzyl-1H-pyrazol-4-amine
The ester group is removed to yield the key aminopyrazole intermediate.
-
Protocol: Ethyl 4-amino-1-benzyl-1H-pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. The resulting acid is then decarboxylated by heating in a suitable high-boiling solvent or by treatment with acid to afford 1-benzyl-1H-pyrazol-4-amine.
Step 5: Synthesis of 1-Benzyl-4-(ethylamino)pyrazole via Direct Alkylation
The final ethylation is achieved through a direct alkylation of the amino group.
-
Protocol: To a solution of 1-benzyl-1H-pyrazol-4-amine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, followed by ethyl iodide (1.2 eq). The mixture is stirred at reflux for 6-8 hours. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final product.
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: Stepwise Functionalization | Route 2: Pyrazole Ring Construction |
| Starting Materials | 4-Nitropyrazole, Benzyl Bromide | Ethyl Cyanoacetate, Morpholine, Benzyl Chloride |
| Number of Steps | 3 | 5 |
| Overall Yield | Moderate | Potentially Lower due to more steps |
| Reagents & Conditions | Utilizes common and readily available reagents. Catalytic hydrogenation is a green step. | Involves more steps and potentially harsher conditions for hydrolysis and decarboxylation. |
| Scalability | Generally good scalability. Catalytic hydrogenation can be challenging on a very large scale. | The multi-step nature might pose challenges for large-scale production. |
| Purification | Chromatographic purification is likely required for the final product and intermediate. | Multiple purification steps are expected throughout the synthesis. |
| Key Advantages | More convergent approach. Well-established and reliable transformations. | Starts from very simple and inexpensive building blocks. |
| Potential Drawbacks | Handling of 4-nitropyrazole which can be energetic. | Longer synthetic sequence. The hydrolysis and decarboxylation step can be low-yielding. |
Conclusion: A Strategic Choice for Synthesis
Both synthetic routes presented offer viable pathways to 1-benzyl-4-(ethylamino)pyrazole.
Route 1 is arguably the more direct and efficient approach for laboratory-scale synthesis and initial lead optimization studies. Its convergent nature and the use of well-understood reactions make it a reliable choice for accessing the target molecule in good yields.
Route 2 , while longer, may be advantageous for large-scale production where the cost of starting materials is a primary concern, as it begins with very basic and inexpensive chemicals. However, the increased number of steps and the potentially challenging hydrolysis and decarboxylation require careful optimization for industrial applications.
The ultimate choice of synthetic route will depend on the specific needs of the research or development program, balancing factors such as scale, cost, time, and available resources. This guide provides the necessary technical foundation to make an informed decision and to successfully implement the chosen synthetic strategy.
References
-
Imamura, et al. (2018). A four-step synthesis of 4-dialkylaminopyrazoles from 4-nitropyrazole. Recent Advances in the Synthesis of New Pyrazole Derivatives, 194.[2]
-
Organic Syntheses Procedure. (n.d.). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.[3]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025, August 6). ResearchGate.[4]
-
Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. (2008). Arkivoc, 2008(ix), 42-51.
-
Process for the preparation of a pyrazole derivative. (2011). WO2011064798A1.[1]
-
Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021). US20210009566A1.[5]
- Hitchhiker's guide to reductive amin
- Convenient Reductive Amination of Aldehydes by NaBH4/C
- Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). ChemRxiv.
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A Comparative Guide to the Structural Elucidation of 1-benzyl-4-(ethylamino)pyrazole: Integrating Crystallographic and Spectroscopic Approaches
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 1-benzyl-4-(ethylamino)pyrazole, a novel pyrazole derivative. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide will leverage data from closely related analogs to predict its structural properties and outline the experimental workflows required for its full characterization. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antiviral, and pesticidal actions.[1] The substituent pattern on the pyrazole ring allows for fine-tuning of its physicochemical properties and biological targets. The title compound, 1-benzyl-4-(ethylamino)pyrazole, combines the pyrazole core with a flexible benzyl group and an electron-donating ethylamino substituent, making its structural analysis crucial for understanding its potential as a therapeutic agent.
A Multi-Faceted Approach to Structural Verification
A molecule's identity and structure are best confirmed through a combination of analytical techniques. While X-ray crystallography provides the gold standard for solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer invaluable insights into the molecule's connectivity, functional groups, and molecular weight in different states.
Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural characterization of novel compounds.
Comparative Analysis of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state. | Unambiguous determination of absolute structure.[2] | Requires a suitable single crystal, which can be challenging to grow.[2] The solid-state conformation may differ from the solution or biologically active conformation. |
| NMR Spectroscopy | Connectivity of atoms (1H-1H, 1H-13C correlations), chemical environment of nuclei, and dynamic processes in solution. | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Complex spectra for large molecules. May not reveal absolute stereochemistry without specialized techniques. |
| FT-IR Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity and accuracy in determining molecular weight. | Isomers may not be distinguishable. Provides limited information on stereochemistry. |
Predicted and Comparative Data for 1-benzyl-4-(ethylamino)pyrazole
Based on published data for analogous pyrazole derivatives, we can predict the expected spectroscopic and crystallographic features of 1-benzyl-4-(ethylamino)pyrazole.
Predicted Spectroscopic Data
| Technique | Predicted Observations for 1-benzyl-4-(ethylamino)pyrazole | Comparative Data from Analogs |
| ¹H NMR | Signals for the benzyl protons (aromatic and CH₂), ethyl protons (CH₂ and CH₃), pyrazole ring protons, and an N-H proton. | For 4-benzyl-1H-pyrazole, proton signals are observed in the aromatic region (δ 6.9-8.2).[1] The methine proton of the pyrazole ring typically appears around δ 6.6-6.7.[1] |
| ¹³C NMR | Resonances for the carbons of the pyrazole ring, benzyl group, and ethyl group. | In pyrazole derivatives, the C=N carbon of the pyrazole ring shows a downfield chemical shift (δC 143-160 ppm).[3] |
| FT-IR | Stretching vibrations for N-H (around 3250 cm⁻¹), C-H (aromatic and aliphatic), C=N (around 1570-1600 cm⁻¹), and C-N bonds. | Pyrazole derivatives typically show a C=N stretching frequency in the range of 1509-1600 cm⁻¹. The N-H stretching vibration is observed around 3250 cm⁻¹.[1] |
| LC-MS | A molecular ion peak corresponding to the exact mass of the protonated molecule ([M+H]⁺). | LC-MS is a standard technique for confirming the molecular weight of synthesized pyrazole compounds.[3] |
Predicted Crystallographic Data
While the precise crystal packing of 1-benzyl-4-(ethylamino)pyrazole can only be determined experimentally, we can infer potential intermolecular interactions based on the crystal structures of related compounds.
| Structural Feature | Prediction for 1-benzyl-4-(ethylamino)pyrazole | Observations in Pyrazole Analogs |
| Hydrogen Bonding | The ethylamino group's N-H can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as acceptors, leading to the formation of dimers, trimers, or catemeric chains.[4] | In the crystal structure of 4-benzyl-1H-pyrazole, the pyrazole rings form parallel catemers via N-H···N hydrogen bonding.[5][6] 4-halogenated-1H-pyrazoles exhibit both trimeric and catemeric hydrogen-bonding motifs.[4] |
| π-π Stacking | The benzyl and pyrazole rings can participate in π-π stacking interactions, influencing the crystal packing. | In 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, π-π contacts are observed between phenyl groups of neighboring molecules with a centroid-centroid distance of 3.65 Å.[7] |
| Molecular Conformation | The relative orientation of the benzyl and ethylamino groups with respect to the pyrazole ring will be determined by steric and electronic factors. | In 4-benzyl-1H-pyrazole, the pyrazole and phenyl aromatic moieties are organized into alternating bilayers.[5][6] |
Experimental Protocols
Proposed Synthesis of 1-benzyl-4-(ethylamino)pyrazole
A plausible synthetic route could involve the reaction of a suitably substituted hydrazine with a β-dicarbonyl compound, a common method for constructing the pyrazole ring.[3]
Step-by-step Protocol:
-
Synthesis of a β-keto-enamine: React a suitable β-diketone with ethylamine to form the corresponding enamine.
-
Cyclization with benzylhydrazine: React the β-keto-enamine with benzylhydrazine in a suitable solvent like ethanol, often with an acid catalyst.
-
Workup and Purification: After the reaction is complete, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] This is often the most challenging step.
-
Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common technique. Vapor diffusion and liquid-liquid diffusion methods can also be employed.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Initial phases are determined using direct methods or Patterson methods.
-
An initial model of the structure is built and refined against the experimental data to obtain the final, accurate atomic positions.
-
Spectroscopic Characterization Protocols
-
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.[3]
-
-
FT-IR Spectroscopy:
-
Record the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.[4]
-
-
LC-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution into an LC-MS system equipped with a suitable column and electrospray ionization (ESI) source.
-
Conclusion
While the definitive X-ray crystal structure of 1-benzyl-4-(ethylamino)pyrazole remains to be determined, a comprehensive understanding of its molecular architecture can be achieved through a synergistic application of spectroscopic and crystallographic techniques. By comparing experimental data with that of known pyrazole analogs, researchers can confidently elucidate the structure of this and other novel compounds. This integrated approach is fundamental to advancing drug discovery and development, where a deep understanding of molecular structure is inextricably linked to function and activity.
References
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- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I).
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC.
- X-Ray Crystallography of Chemical Compounds - PMC - NIH.
- Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative - ijprajournal.
- Chiral versus achiral crystal structures of 4-benzyl-1 H-pyrazole and its 3,5-di-amino derivative - PubMed.
- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University.
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A Senior Application Scientist's Guide to Benchmarking Pyrazole Derivatives Against Standard Kinase Inhibitors
For drug discovery researchers and scientists, the identification of novel, potent, and selective kinase inhibitors is a paramount objective. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors due to its versatile nature.[1][2] Pyrazole derivatives have demonstrated significant therapeutic potential, with several FDA-approved drugs, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor), featuring this core structure.[2]
This guide provides a comprehensive framework for benchmarking novel pyrazole-based kinase inhibitors against established standards. We will move beyond simple potency measurements to construct a multi-faceted analysis that evaluates selectivity and cellular efficacy, providing the robust data package required for advancing a lead candidate. Our analysis will be grounded in field-proven methodologies, explaining not just what to do, but why each step is critical for a thorough and trustworthy evaluation.
The Contenders: A Profile of Pyrazole Derivatives and Standard Inhibitors
A successful benchmarking study requires a deep understanding of the compounds being compared. The unique structural features of each inhibitor dictate its biological activity, providing the context for interpreting experimental outcomes.
-
Pyrazole Derivatives: The power of the pyrazole ring lies in its ability to act as a versatile scaffold. Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key interaction for many inhibitors.[3] Furthermore, the pyrazole ring can be readily and strategically functionalized at multiple positions. This allows medicinal chemists to fine-tune not only the potency against the primary target but also the selectivity profile across the human kinome, as well as optimize crucial pharmacokinetic properties.[2][4]
-
Standard Kinase Inhibitors (The Benchmarks):
-
Staurosporine: Widely regarded as a gold-standard positive control for in vitro kinase assays, Staurosporine is a potent, broad-spectrum inhibitor of many kinases.[5] Its utility lies in its ability to validate that an assay is working correctly. However, its profound lack of selectivity makes it therapeutically irrelevant and serves as a benchmark for promiscuity, a characteristic to be avoided in targeted drug development.[5][6]
-
Sorafenib and Sunitinib: These are clinically approved multi-kinase inhibitors, primarily targeting receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[7] They serve as crucial real-world comparators. Any new inhibitor intended for a similar therapeutic space must demonstrate a competitive, if not superior, profile in terms of potency, selectivity, or safety when benchmarked against these established drugs.[8]
-
Experimental Design: A Framework for Head-to-Head Comparison
Our objective is to build a comprehensive profile of a novel pyrazole derivative ("PZ-Derivative") by comparing it directly against Sorafenib (a clinical multi-kinase inhibitor) and Staurosporine (a broad-spectrum control). This workflow is designed to move logically from initial biochemical potency to target engagement within a cellular context.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Part 1: Biochemical Potency and Selectivity
The first critical step is to understand how our pyrazole derivative interacts with its purified target kinase in a cell-free environment. This removes the complexity of cellular systems and provides a direct measure of inhibitory potency and specificity.
Experiment 1: IC50 Determination for Target Kinase (VEGFR-2)
The half-maximal inhibitory concentration (IC50) is the fundamental metric of a compound's potency. A lower IC50 value indicates that less compound is required to inhibit the kinase's activity by 50%.
This protocol describes a typical luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced. This method is highly sensitive and provides a robust system for determining IC50 values.
-
Reagent Preparation: Prepare assay buffers, recombinant human VEGFR-2 kinase, the appropriate substrate (e.g., a poly-peptide), and ATP at the desired concentration (typically at or near the Km for the specific kinase).
-
Compound Dilution: Perform a serial dilution of the test compounds (PZ-Derivative, Sorafenib, Staurosporine) in DMSO, followed by a further dilution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound, followed by 10 µL of the kinase/substrate mixture.
-
Initiation: Start the reaction by adding 10 µL of the ATP solution. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 50 µL of the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Compound | Inhibitor Type | IC50 against VEGFR-2 (nM) |
| PZ-Derivative | Investigational Pyrazole | 8.5 |
| Sorafenib | Standard Multi-Kinase | 6.0 |
| Staurosporine | Standard Broad-Spectrum | 2.2 |
Data are representative and for illustrative purposes.
Experiment 2: Kinase Selectivity Profiling
High potency is only valuable if it is selective. An inhibitor that potently blocks dozens of kinases is likely to cause significant off-target effects and toxicity.[3] The goal here is to determine the "selectivity window" of our PZ-Derivative compared to the known multi-kinase inhibitor, Sorafenib.
The test compounds are screened at a fixed concentration (e.g., 1 µM) against a panel of diverse kinases. The percent inhibition for each kinase is measured. This provides a snapshot of the compound's activity across the kinome.
| Kinase Target | PZ-Derivative | Sorafenib | Rationale for Inclusion |
| VEGFR-2 | 98% | 99% | Primary Target |
| PDGFRβ | 85% | 95% | Common Sorafenib Off-Target |
| c-Kit | 45% | 92% | Common Sorafenib Off-Target |
| BRAF | 15% | 88% | Key Sorafenib Target |
| CDK2 | <10% | <15% | Unrelated kinase (cell cycle) |
Data are representative and for illustrative purposes.
Interpretation: The biochemical data suggest our PZ-Derivative is highly potent against the intended target, VEGFR-2, with potency comparable to the clinical standard, Sorafenib. Crucially, the selectivity screen indicates that PZ-Derivative may have a superior selectivity profile, showing significantly less activity against key off-targets like c-Kit and BRAF. This is a highly desirable characteristic for a next-generation inhibitor.
Part 2: Cellular Efficacy and Mechanism of Action
Demonstrating potent activity in a test tube is the first step. We must now validate that this biochemical potency translates into a desired biological effect in living cancer cells and confirm that this effect is achieved by inhibiting our intended target.
VEGFR-2 Signaling Pathway
To understand the cellular experiments, it is essential to visualize the signaling pathway we aim to inhibit. Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering downstream pathways like the RAS/MEK/ERK cascade, which ultimately promotes cell proliferation, survival, and angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway.
Experiment 3: Cellular Antiproliferative Assay
This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on the target pathway. The result is expressed as a GI50 value (concentration causing 50% growth inhibition).
-
Cell Seeding: Plate human colorectal cancer cells (HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with the same serial dilutions of the compounds used in the biochemical assay for a period of 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated control wells and plot against compound concentration to determine the GI50 value.
| Compound | GI50 (nM) |
| PZ-Derivative | 25.5 |
| Sorafenib | 30.1 |
| Staurosporine | 9.8 |
Data are representative and for illustrative purposes.
Experiment 4: Target Engagement via Western Blot
This is the crucial validation step. We must prove that the observed growth inhibition is a direct result of our compound hitting its intended target in the cells. We measure the phosphorylation status of VEGFR-2 and a key downstream protein, ERK. A successful inhibitor should reduce the levels of the phosphorylated (active) forms of these proteins.
-
Cell Treatment: Grow HCT116 cells to ~80% confluency and serum-starve them overnight.
-
Inhibition: Pre-treat cells with the test compounds (e.g., at 10x their GI50 concentration) for 2 hours.
-
Stimulation: Stimulate the cells with VEGF for 15 minutes to activate the VEGFR-2 pathway. A non-stimulated control is included.
-
Lysis: Harvest the cells and extract total protein using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification & Separation: Quantify protein concentration (e.g., BCA assay), load equal amounts onto an SDS-PAGE gel for separation, and transfer to a PVDF membrane.
-
Antibody Probing: Block the membrane and probe with primary antibodies specific for phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Expected Outcome: Cells treated with the PZ-Derivative or Sorafenib prior to VEGF stimulation will show a marked reduction in the bands corresponding to p-VEGFR-2 and p-ERK compared to the "VEGF only" control, confirming on-target activity.
Conclusion: Synthesizing a Comprehensive Profile
Our hypothetical PZ-Derivative demonstrated biochemical potency against VEGFR-2 that was on par with the clinical standard, Sorafenib. More importantly, it exhibited a potentially superior selectivity profile , suggesting a lower risk of off-target effects. This biochemical promise was successfully translated into cellular efficacy , where it potently inhibited the proliferation of HCT116 cancer cells. Finally, the Western blot analysis provided definitive evidence of its mechanism of action , confirming that it functions by blocking the intended VEGFR-2 signaling pathway.
References
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El-Gamal, M. I., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Archiv der Pharmazie. Available at: [Link]
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Gaber, F. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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Cetin, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. Available at: [Link]
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Gaber, F. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link]
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Vo, D. D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
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Singh, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available at: [Link]
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Cetin, B. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link]
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Singh, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]
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Gaber, F. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Wigh, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Structural comparison of sunitinib and sorafenib towards potential off-targets. ResearchGate. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
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ResearchGate. (n.d.). Percent inhibition of the test compounds and staurosporine (Sta) against pim-1 kinase. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Comparison of sorafenib analogs 6a–i and the parent molecule. ResearchGate. Available at: [Link]
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Cui, J., et al. (2019). Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology. Available at: [Link]
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Safety Operating Guide
Pyrazole, 1-benzyl-4-(ethylamino)- proper disposal procedures
As a Senior Application Scientist, I am committed to fostering a culture of safety and operational excellence within the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Pyrazole, 1-benzyl-4-(ethylamino)-, a specialized heterocyclic compound. Given the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this procedure is grounded in the established hazard profiles of analogous pyrazole derivatives and overarching principles of chemical safety as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization
The foundational step in any disposal protocol is to understand the potential risks. While specific toxicological data for Pyrazole, 1-benzyl-4-(ethylamino)- is not available, an analysis of its structure and the known hazards of the pyrazole chemical class allows for a conservative and safe assessment. Pyrazole and its derivatives are often biologically active and can present several hazards.
Inferred Hazard Profile:
| Hazard Classification | Description & Rationale | Supporting Sources |
| Acute Toxicity (Oral) | Pyrazole, the parent compound, is classified as harmful if swallowed. It is prudent to assume a similar or greater toxicity for this derivative. | [1][2] |
| Skin Irritation | Many pyrazole-based compounds are known to cause skin irritation upon contact. | [1][3][4][5] |
| Serious Eye Irritation/Damage | Direct contact is likely to cause serious eye irritation or damage, a common characteristic of amine-containing organic compounds and pyrazoles. | [1][6][7] |
| Respiratory Irritation | As a solid, inhalation of dust particles may cause respiratory tract irritation. | [1][3][7] |
| Aquatic Toxicity | Many organic compounds, including some pyrazoles, are harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided. | [1][6][7] |
Based on this assessment, Pyrazole, 1-benzyl-4-(ethylamino)- must be managed as a hazardous waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), it would be classified based on the characteristic of Toxicity .[8][9]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure a robust barrier between you and the potential hazard. The minimum required PPE is as follows:
-
Primary Engineering Control: All handling of this compound, including weighing and preparing for disposal, must occur within a certified chemical fume hood.[10][11]
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles if there is any risk of splashing.[1][6]
-
Hand Protection: Double gloving is required. Use nitrile gloves as the inner layer with a chemically resistant outer glove.[6][12]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required. Wear close-toed shoes.[1][6]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6][11]
The Disposal Workflow: A Systematic Approach
Proper disposal follows a logical sequence designed to ensure safety and regulatory compliance at every stage. This workflow minimizes risk to personnel and the environment.
Figure 1. Decision workflow for the disposal of Pyrazole, 1-benzyl-4-(ethylamino)-.
Detailed Step-by-Step Disposal Protocol
Step 1: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Solid Waste:
-
Collect any unused or expired solid Pyrazole, 1-benzyl-4-(ethylamino)- in a dedicated waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips must also be placed in this container.[14]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container labeled for "Non-Halogenated Organic Waste."
-
-
Incompatible Wastes: This waste stream must be kept separate from:
Step 2: Containment The integrity of your waste container is paramount for preventing leaks and spills.
-
Container Selection: Use a clean, sturdy, leak-proof container made of a chemically compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap.[8]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[15]
Step 3: Labeling Clear and accurate labeling is a strict EPA requirement and essential for safety.[8][16]
-
The container must be clearly marked with the words "Hazardous Waste ".[16]
-
List all chemical constituents by their full name (no formulas or abbreviations). In this case: "Pyrazole, 1-benzyl-4-(ethylamino)-". If it is in a solvent, list the solvent as well (e.g., "Methanol").
-
Indicate the primary hazards using words or pictograms (e.g., "Toxic," "Irritant").[16]
-
Mark the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA) Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated SAA.[15][16]
-
Location: The SAA must be under the control of laboratory personnel. Do not move the waste to another room for storage.[17]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or bin to contain any potential leaks.
-
Accumulation Limits: Be aware of your facility's limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be moved within three days.[15]
Step 5: Final Disposal Hazardous chemical waste must be disposed of through a licensed and approved vendor.
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[13][15] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: EHS will provide the necessary paperwork for transport and will ensure the waste is sent for incineration, the preferred disposal method for organic compounds.[18]
-
Empty Containers: A container that held Pyrazole, 1-benzyl-4-(ethylamino)- must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9][17] After rinsing, the label on the empty container should be defaced before disposal in the regular trash.[17]
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and protect the environment.
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Comprehensive Handling Guide: Personal Protective Equipment for Pyrazole, 1-benzyl-4-(ethylamino)-
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling Pyrazole, 1-benzyl-4-(ethylamino)-. The causality behind each recommendation is explained to build a culture of safety that is both rigorous and intuitive. Given that specific hazard data for this exact molecule is not extensively published, our protocols are expertly extrapolated from the well-documented hazards of the parent pyrazole class, ensuring a conservative and robust safety margin.
Hazard Assessment: A Proactive Stance on Safety
The foundational principle of laboratory safety is understanding the potential risks. Pyrazole and its derivatives are known to possess significant biological activity and, consequently, present several hazards.[1][2] Our safety protocol is built upon the known toxicological profile of analogous compounds.
Table 1: Extrapolated Hazard Profile based on Pyrazole Analogues
| Hazard Classification | Category | Rationale and Immediate Implication | Source(s) |
|---|---|---|---|
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin. This is a primary exposure route. Systemic effects can occur from skin absorption, mandating the use of highly resistant gloves and immediate decontamination upon contact. | [3][4] |
| Serious Eye Damage | Category 1 | Causes irreversible eye damage. The risk of splashes or aerosolized dust reaching the eyes necessitates the use of full-coverage goggles and a face shield, not just safety glasses. | [3][4] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. This highlights the importance of strict hygiene practices; preventing hand-to-mouth contamination is critical. | [3][5] |
| Skin Irritation | Category 2 | Causes skin irritation. Prolonged or repeated contact can lead to dermatitis. This reinforces the need for proper glove selection and immediate removal of contaminated clothing. | [3][6] |
| Specific Target Organ Toxicity | Category 1 | Causes damage to organs through prolonged or repeated exposure. This long-term threat underscores the importance of minimizing all forms of exposure, including inhalation of dust, through consistent use of engineering controls and PPE. |[3] |
The Hierarchy of Controls: Your Most Effective Defense
Personal Protective Equipment (PPE) is the last line of defense.[7] A comprehensive safety strategy always begins with engineering and administrative controls to minimize the hazard at its source. Trust in your procedure comes from layering these defenses.
Caption: The Hierarchy of Controls prioritizes strategies to ensure laboratory safety.
For handling Pyrazole, 1-benzyl-4-(ethylamino)-, the non-negotiable engineering control is a certified chemical fume hood . All handling of the solid material and preparation of solutions must occur within the fume hood to prevent inhalation of dust or vapors.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a risk-assessed requirement. The following protocol is mandatory for all personnel handling this compound.
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- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. Pyrazole - Safety Data Sheet [chemicalbook.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
